2-Acetyl-3-Amino-5-Phenylthiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-amino-5-phenylthiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8(14)12-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHOJPMILKVSAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384564 | |
| Record name | 2-Acetyl-3-Amino-5-Phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729545 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
105707-24-2 | |
| Record name | 2-Acetyl-3-Amino-5-Phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 105707-24-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Acetyl-3-Amino-5-Phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Acetyl-3-Amino-5-Phenylthiophene, a substituted aminothiophene of interest in medicinal chemistry and drug development. The core of this synthesis is the well-established Gewald reaction, a versatile multicomponent reaction for the formation of polysubstituted 2-aminothiophenes.
Core Synthesis Mechanism: The Gewald Reaction
The synthesis of this compound proceeds via the Gewald three-component reaction.[1] This reaction involves the condensation of an aldehyde (phenylacetaldehyde), an active methylene nitrile (3-oxobutanenitrile, also known as acetoacetonitrile), and elemental sulfur in the presence of a basic catalyst.[1]
The reaction mechanism can be described in three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between phenylacetaldehyde and 3-oxobutanenitrile. The base deprotonates the active methylene group of 3-oxobutanenitrile, forming a carbanion that acts as a nucleophile, attacking the carbonyl carbon of phenylacetaldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, (E)-2-cyano-3-phenylbut-2-en-1-one.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack by the carbanion of the α,β-unsaturated nitrile. This forms a thiolate intermediate.
-
Cyclization and Tautomerization: The thiolate intermediate then undergoes an intramolecular cyclization by attacking the cyano group. A subsequent tautomerization of the resulting imine leads to the formation of the stable, aromatic 2-aminothiophene ring.
Experimental Protocols
Materials:
-
Phenylacetaldehyde
-
3-Oxobutanenitrile (Acetoacetonitrile)
-
Elemental Sulfur
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
Ethanol (or another suitable solvent like methanol or DMF)
-
Hydrochloric Acid (for work-up)
-
Ethyl Acetate (for extraction)
-
Hexane (for recrystallization)
-
Anhydrous Sodium Sulfate
Representative Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetaldehyde (1.0 eq), 3-oxobutanenitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Addition of Base: To the stirred suspension, add morpholine (0.5-1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the mixture with dilute hydrochloric acid to a pH of 5-6.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.
Data Presentation
Table 1: Reactants and Expected Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Phenylacetaldehyde | C₈H₈O | 120.15 | Aldehyde Component |
| 3-Oxobutanenitrile | C₄H₅NO | 83.09 | Active Methylene Nitrile |
| Elemental Sulfur | S | 32.07 | Sulfur Source |
| This compound | C₁₂H₁₁NOS | 217.29 | Product |
Table 2: Representative Reaction Conditions and Expected Outcomes
| Parameter | Condition | Notes |
| Stoichiometry | Aldehyde:Nitrile:Sulfur (1:1:1.1) | A slight excess of sulfur is common. |
| Base | Morpholine (0.5-1.0 eq) | Other bases like triethylamine or piperidine can be used. |
| Solvent | Ethanol | Methanol or DMF are also effective. |
| Temperature | Reflux (approx. 78 °C) | Reaction temperature will vary with the solvent used. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Yield | Moderate to Good | Yields for Gewald reactions typically range from 40-80%. |
| Purification | Column Chromatography/Recrystallization | Essential to obtain a pure product. |
Mandatory Visualization
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons of the phenyl and thiophene rings, the amino protons (which may be broad), and the methyl protons of the acetyl group.
-
¹³C NMR will show distinct signals for the carbonyl carbon, the carbons of the thiophene and phenyl rings, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (typically two bands in the range of 3300-3500 cm⁻¹), the C=O stretching of the acetyl group (around 1650-1680 cm⁻¹), and C=C stretching of the aromatic rings.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (217.29 g/mol ) and provide information about its fragmentation pattern.
-
Melting Point: A sharp melting point is indicative of a pure compound.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the presented representative protocol to suit their specific laboratory conditions and available resources.
References
Synthese von 2-Acetyl-3-amino-5-phenylthiophen mittels Gewald-Reaktion: Ein technischer Leitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung stellt dieser technische Leitfaden eine eingehende Untersuchung der Gewald-Synthese zur Herstellung von 2-Acetyl-3-amino-5-phenylthiophen dar. Dieses Dokument beschreibt die zugrunde liegenden Mechanismen, detaillierte experimentelle Protokolle und die für diese wichtige heterozyklische Verbindung relevanten quantitativen Daten.
Die Gewald-Reaktion, eine leistungsstarke Eintopf-Mehrkomponentenreaktion, ist eine fundamentale Methode zur Synthese von hochsubstituierten 2-Aminothiophenen.[1] Diese Reaktion, benannt nach ihrem Entdecker Karl Gewald, beinhaltet typischerweise die Kondensation einer Keton- oder Aldehydverbindung mit einem α-Cyanoester in Gegenwart von elementarem Schwefel und einer Base.[2] Die Vielseitigkeit und die milden Reaktionsbedingungen der Gewald-Synthese machen sie zu einem wertvollen Werkzeug in der medizinischen Chemie und der Materialwissenschaft, insbesondere bei der Synthese von Thiophenderivaten, die als wichtige Bausteine für verschiedene pharmazeutisch wirksame Verbindungen dienen.
Reaktionsübersicht und Mechanismus
Die Synthese von 2-Acetyl-3-amino-5-phenylthiophen über die Gewald-Reaktion erfordert sorgfältig ausgewählte Ausgangsmaterialien, um das gewünschte Substitutionsmuster zu erreichen. Bei der Zielverbindung handelt es sich genauer gesagt um 1-(3-Amino-5-phenylthiophen-2-yl)ethanon, was bedeutet, dass sich die Acetylgruppe an Position 2 und die Aminogruppe an Position 3 des Thiophenrings befindet. Dies stellt eine Abweichung vom typischen Produkt einer Standard-Gewald-Reaktion dar, die 2-Amino-3-substituierte Thiophene liefert. Eine Modifikation der Gewald-Reaktion ist daher erforderlich.
Die Synthese geht von Phenylacetaldehyd, Cyanaceton und elementarem Schwefel aus. Der Mechanismus lässt sich in die folgenden Schlüsselschritte unterteilen:
-
Knoevenagel-Kondensation: Die Reaktion wird durch eine basenkatalysierte Knoevenagel-Kondensation zwischen dem Phenylacetaldehyd (dem Keton/Aldehyd) und dem Cyanaceton (der aktiven Methylenverbindung) eingeleitet.[2] Dies führt zur Bildung eines α,β-ungesättigten Nitril-Zwischenprodukts.
-
Schwefeladdition (Thiolierung): Elementarer Schwefel wird an das α,β-ungesättigte Nitril addiert. Der genaue Mechanismus dieses Schrittes ist komplex und kann die Bildung von Polysulfid-Zwischenprodukten beinhalten.[1]
-
Zyklisierung und Tautomerisierung: Das geschwefelte Zwischenprodukt zyklisiert dann, gefolgt von einer Tautomerisierung, um den aromatischen 2-Aminothiophenring zu bilden.[2]
Die Verwendung von Cyanaceton als aktive Methylenverbindung ist entscheidend für die Einführung der Acetylgruppe an der gewünschten Position.
Quantitative Datenzusammenfassung
Die folgenden Tabellen fassen die quantitativen Daten zusammen, die für die Synthese von 2-Acetyl-3-amino-5-phenylthiophen relevant sind.
Tabelle 1: Physikalisch-chemische Eigenschaften von 2-Acetyl-3-amino-5-phenylthiophen
| Eigenschaft | Wert |
| CAS-Nummer | 105707-24-2[3] |
| Summenformel | C₁₂H₁₁NOS[3] |
| Molekulargewicht | 217.29 g/mol [3] |
| IUPAC-Name | 1-(3-Amino-5-phenylthiophen-2-yl)ethanon[3] |
Tabelle 2: Typische Reaktionsparameter für die Gewald-Synthese
| Parameter | Wert/Bedingung |
| Ausgangsmaterialien | Phenylacetaldehyd, Cyanaceton, Elementarer Schwefel |
| Base | Triethylamin oder Morpholin[1] |
| Lösungsmittel | Ethanol oder Methanol[1] |
| Temperatur | 40-60 °C[4] |
| Reaktionszeit | 2-24 Stunden[1] |
| Ausbeute | Mäßig bis gut (abhängig von den spezifischen Bedingungen) |
Detailliertes Versuchsprotokoll
Dieses Protokoll beschreibt ein allgemeines Eintopf-Verfahren für die Synthese von 2-Acetyl-3-amino-5-phenylthiophen über eine modifizierte Gewald-Reaktion. Eine Optimierung für spezifische Laborbedingungen kann erforderlich sein.
Materialien:
-
Phenylacetaldehyd
-
Cyanaceton
-
Elementarer Schwefel (Pulver)
-
Triethylamin (oder Morpholin)
-
Ethanol (oder Methanol)
-
Rundkolben mit Magnetrührer und Rückflusskühler
-
Heizplatte mit Magnetrührer
-
Ausrüstung zur Dünnschichtchromatographie (DC)
-
Ausrüstung zur Filtration
-
Ausrüstung zur Umkristallisation
Verfahren:
-
In einem Rundkolben, der mit einem Magnetrührer und einem Rückflusskühler ausgestattet ist, werden Phenylacetaldehyd (10 mmol), Cyanaceton (10 mmol) und elementarer Schwefel (12 mmol, 0,38 g) in Ethanol (20-30 ml) gegeben.[1]
-
Unter Rühren wird Triethylamin (10-20 mol%) als basischer Katalysator zu der Mischung gegeben.[1]
-
Die Reaktionsmischung wird bei 50-60 °C gerührt.[4] Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach Abschluss der Reaktion (typischerweise nach 3-5 Stunden) lässt man die Mischung auf Raumtemperatur abkühlen.[4]
-
Wenn sich ein Niederschlag bildet, wird der Feststoff durch Filtration gesammelt und mit kaltem Ethanol gewaschen.[1]
-
Wenn sich kein Niederschlag bildet, wird das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird dann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol, Methanol oder eine Mischung aus Ethylacetat und Hexan) oder durch Säulenchromatographie an Kieselgel gereinigt.[1]
Visualisierungen
Die folgenden Diagramme veranschaulichen den Arbeitsablauf der Synthese und den zugrunde liegenden Mechanismus.
References
Spectroscopic Characterization of 2-Acetyl-3-Amino-5-Phenylthiophene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Acetyl-3-Amino-5-Phenylthiophene, a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] The presence of a thiophene ring, along with amino and acetyl functional groups, makes it a valuable scaffold for the synthesis of various biologically active molecules.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its structural elucidation through various spectroscopic techniques.
Molecular Structure and Properties
This compound is characterized by a central thiophene ring substituted with an acetyl group at the 2-position, an amino group at the 3-position, and a phenyl group at the 5-position.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NOS |
| Molecular Weight | 217.29 g/mol |
| CAS Number | 105707-24-2 |
Synthesis
The synthesis of this compound can be achieved through several methods, with the Gewald reaction being a prominent approach.[1] This reaction typically involves the condensation of a ketone (or aldehyde) with an activated nitrile in the presence of elemental sulfur and a base.
A general workflow for the synthesis and subsequent characterization is outlined below:
Synthesis and Characterization Workflow
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While specific data for this compound is not extensively published, the following sections provide expected ranges and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino protons, the acetyl methyl protons, the thiophene proton, and the protons of the phenyl ring.
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
Note: The following data is for a related compound, 3-acetyl-2-aminothiophene, and serves as an illustrative example.[3]
Table 1: NMR Data for a Related 3-Acetyl-2-aminothiophene [3]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 2.29 | s | - | NCOCH₃ |
| ¹H | 2.52 | s | - | COCH₃ |
| ¹H | 6.72 | d | 5.8 | H-5 |
| ¹H | 7.18 | d | 5.8 | H-4 |
| ¹H | 11.88 | s | - | NH |
| ¹³C | 23.5 | - | - | NCOCH₃ |
| ¹³C | 28.7 | - | - | COCH₃ |
| ¹³C | 116.0 | - | - | C-5 |
| ¹³C | 120.8 | - | - | C-3 |
| ¹³C | 124.1 | - | - | C-4 |
| ¹³C | 149.4 | - | - | C-2 |
| ¹³C | 167.7 | - | - | NCO |
| ¹³C | 195.8 | - | - | CO |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, C=O, C=C, and C-S bonds.
Note: The following data represents typical vibrational frequencies for substituted aminothiophenes.
Table 2: Expected FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3200 | N-H stretch | Amino (NH₂) |
| 1680-1630 | C=O stretch | Acetyl (C=O) |
| 1600-1450 | C=C stretch | Aromatic/Thiophene Ring |
| 1360-1350 | C-H bend | Methyl |
| ~700 | C-S stretch | Thiophene Ring |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation from the phenyl group through the thiophene ring is expected to result in absorption bands in the UV-Vis region. The absorption maxima are influenced by the solvent polarity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound (C₁₂H₁₁NOS), the expected molecular ion peak [M]⁺ would be at m/z 217.29.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).[5]
-
Data Acquisition:
-
Record the ¹H NMR spectrum, referencing it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
-
Record the ¹³C NMR spectrum.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer.[5]
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.[6]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic techniques outlined in this guide are essential for the unambiguous structural characterization of this compound. While a complete set of experimental data for this specific molecule is not widely published, the provided information on related compounds and standard protocols offers a solid foundation for researchers. The combination of NMR, FT-IR, UV-Vis, and mass spectrometry provides a comprehensive picture of the molecule's structure, purity, and electronic properties, which is critical for its further development in various scientific and industrial applications.
References
An In-depth Technical Guide on the Spectroscopic Characterization of 2-Acetyl-3-Amino-5-Phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-3-amino-5-phenylthiophene is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Its structural elucidation is crucial for confirming its identity and purity, which is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a detailed overview of the expected NMR and MS data for this compound, along with standardized experimental protocols for data acquisition.
Disclaimer: Extensive searches of scientific literature and spectral databases did not yield publicly available, experimentally-derived NMR and mass spectrometry data for this compound. The data presented in the following tables are therefore predicted values based on the analysis of its chemical structure and comparison with spectroscopically characterized analogous compounds. These predictions are intended to serve as a reference and guide for researchers in the interpretation of experimentally obtained spectra.
Data Presentation
The quantitative spectral data for this compound are summarized below.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.2 | Multiplet | 5H | Phenyl-H |
| ~6.8 | Singlet | 1H | Thiophene-H4 |
| ~5.9 | Broad Singlet | 2H | NH₂ |
| ~2.5 | Singlet | 3H | Acetyl-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (Acetyl) |
| ~150 | Thiophene-C3 |
| ~145 | Thiophene-C5 |
| ~135 | Phenyl-C (ipso) |
| ~129 | Phenyl-CH |
| ~128 | Phenyl-CH |
| ~127 | Phenyl-CH |
| ~120 | Thiophene-C4 |
| ~115 | Thiophene-C2 |
| ~29 | Acetyl-CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 217 | [M]⁺ (Molecular Ion) |
| 202 | [M - CH₃]⁺ |
| 174 | [M - COCH₃]⁺ |
| 141 | [C₈H₇S]⁺ |
| 77 | [C₆H₅]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.
Materials and Equipment:
-
High-field NMR spectrometer (e.g., 500 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
The sample: this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Pipettes and a vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex or shake it until the sample is completely dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a standard pulse sequence for proton NMR.
-
Set the number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 250 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both ¹H and ¹³C experiments.
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Materials and Equipment:
-
Mass spectrometer with an Electron Ionization (EI) source
-
Direct insertion probe or GC-MS system
-
Helium (for GC-MS)
-
The sample: this compound
-
Solvent (e.g., methanol or dichloromethane)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine - PFTBA).
-
Set the ion source to Electron Ionization (EI) mode.
-
Set the electron energy to 70 eV.
-
Set the mass range for scanning (e.g., m/z 40-500).
-
-
Sample Introduction and Data Acquisition:
-
Direct Insertion Probe:
-
Apply a small amount of the dissolved sample onto the probe tip and allow the solvent to evaporate.
-
Insert the probe into the ion source and gradually heat it to volatilize the sample.
-
-
GC-MS:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.
-
The compound will be separated on the GC column and then introduced into the mass spectrometer.
-
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the observed spectrum with predicted fragmentation patterns.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of a novel chemical compound like this compound.
Caption: A diagram illustrating the general workflow from chemical synthesis to structural confirmation.
Physical and chemical properties of 2-Acetyl-3-Amino-5-Phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-3-amino-5-phenylthiophene is a substituted thiophene derivative of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, methods of synthesis, and known biological activities. While specific experimental data for this compound is limited in publicly available literature, this document compiles existing knowledge and provides representative experimental protocols and expected analytical characteristics based on closely related structures. The potential of this compound as an anti-tuberculosis agent is also discussed, drawing parallels with the known mechanisms of similar thiophene-based compounds.
Introduction
Thiophene-containing heterocycles are a prominent class of compounds in drug discovery, known to exhibit a wide range of biological activities.[1] The unique structural and electronic properties of the thiophene ring allow it to act as a versatile scaffold in the design of novel therapeutic agents. This compound combines several key pharmacophoric features: a thiophene core, an acetyl group, an amino group, and a phenyl substituent. This combination of functional groups suggests potential for diverse chemical reactivity and biological interactions, making it a valuable subject of study for researchers in drug development.
Physical and Chemical Properties
Detailed experimental data for the physical and chemical properties of this compound are not extensively reported. However, based on its structure and data from chemical suppliers, the following information has been compiled.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(3-amino-5-phenylthiophen-2-yl)ethanone | N/A |
| CAS Number | 105707-24-2 | [2] |
| Molecular Formula | C₁₂H₁₁NOS | [2] |
| Molecular Weight | 217.29 g/mol | [2] |
| Appearance | Not reported (likely a solid) | N/A |
| Melting Point | Not reported for this compound. A related compound, 2-Acetyl-3-amino-5-(4-chlorophenyl)thiophene, has a reported melting point of 138 °C. | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | 28.4 µg/mL | N/A |
| SMILES | CC(=O)C1=C(N)C=C(S1)C2=CC=CC=C2 | N/A |
Synthesis
The primary method for the synthesis of 2-aminothiophenes is the Gewald reaction .[3][4] This multicomponent reaction offers a versatile and efficient route to polysubstituted thiophenes.
General Experimental Protocol for Gewald Synthesis of 2-Aminothiophenes
While a specific protocol for this compound is not available, the following is a representative procedure for a related 2-aminothiophene, adapted from the literature for the synthesis of 1-(2-Amino-3-thienyl)ethanone.[4]
dot
Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
Materials:
-
Benzoylacetonitrile (or a related activated nitrile)
-
An appropriate ketone (e.g., acetone or a precursor to the acetyl group)
-
Elemental sulfur
-
A suitable base (e.g., triethylamine, morpholine, or diethylamine)[3]
-
An appropriate solvent (e.g., ethanol or dimethylformamide)
Procedure:
-
To a solution of the activated nitrile and the ketone in the chosen solvent, add the base catalyst.
-
To this mixture, add elemental sulfur portion-wise while stirring.
-
The reaction mixture is then heated (e.g., to 50-60 °C) and stirred for a period of time (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography.[4]
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired 2-aminothiophene.
Spectroscopic Characterization (Expected)
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Singlet (3H) for the acetyl group (CH₃) protons, likely in the range of δ 2.3-2.7 ppm.- Broad singlet (2H) for the amino group (NH₂) protons, which can be exchangeable with D₂O.- Singlet (1H) for the proton on the thiophene ring.- Multiplet (5H) for the protons of the phenyl group, likely in the range of δ 7.2-7.8 ppm. |
| ¹³C NMR | - Signal for the acetyl methyl carbon (CH₃) around δ 25-30 ppm.- Signals for the aromatic carbons of the phenyl and thiophene rings in the range of δ 110-150 ppm.- Signal for the acetyl carbonyl carbon (C=O) in the range of δ 190-200 ppm. |
| IR (Infrared) Spectroscopy | - N-H stretching vibrations for the amino group, typically two bands in the region of 3300-3500 cm⁻¹.- C=O stretching vibration for the acetyl group, a strong band around 1650-1680 cm⁻¹.- C=C stretching vibrations for the aromatic rings in the region of 1450-1600 cm⁻¹.- C-H stretching vibrations for the aromatic and methyl groups. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (217.29).- Fragmentation patterns may include the loss of the acetyl group (M-43) and other characteristic fragments. |
Biological Activity and Potential Signaling Pathways
Anti-tuberculosis Activity
Research has indicated that this compound exhibits potential anti-tuberculosis properties.[4] While the specific mechanism of action for this compound has not been elucidated, studies on related nitrothiophene compounds provide insights into a possible mode of action against Mycobacterium tuberculosis.
Some nitrothiophene derivatives act as prodrugs that are activated by a bacterial F₄₂₀-dependent nitroreductase.[5] This activation leads to the release of nitric oxide, which is a key molecule in the non-specific killing of the bacteria. It is plausible that this compound or its derivatives could be investigated for similar mechanisms or other novel anti-mycobacterial pathways.
dot
Caption: Putative activation pathway for nitrothiophene-based anti-tuberculosis drugs.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry, particularly as a scaffold for the development of new anti-tuberculosis agents. While a comprehensive set of experimental data for this specific compound is not yet available in the public domain, this guide provides a foundational understanding of its properties, synthesis, and potential biological relevance based on current knowledge of related compounds. Further research is warranted to fully characterize this promising molecule and explore its therapeutic applications. Detailed experimental studies on its synthesis, characterization, and mechanism of action will be crucial for advancing its development as a potential drug candidate.
References
- 1. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound | 105707-24-2 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis, Characterization, and Structural Insights of 2-Acetyl-3-Amino-5-Phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Acetyl-3-Amino-5-Phenylthiophene, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available, this document extrapolates crucial structural and chemical information from closely related, crystallographically characterized analogs. This guide covers the primary synthetic routes, predicted spectroscopic data, and an in-depth analysis of a representative crystal structure to infer the molecular geometry and intermolecular interactions of the title compound.
Introduction
Thiophene derivatives are a cornerstone in the development of novel pharmaceuticals and functional organic materials. The 2-aminothiophene scaffold, in particular, is a privileged structure found in a variety of biologically active molecules. This compound combines the key pharmacophoric elements of an acetyl group, an amino group, and a phenyl substituent on the thiophene ring, making it an attractive target for synthesis and further functionalization. This compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems and is of interest for its potential anti-tuberculosis and other pharmacological activities.[1]
Synthesis of this compound
The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[2] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base, typically a secondary amine like diethylamine or morpholine.[2][3]
For the synthesis of this compound, the likely precursors would be phenylacetaldehyde, 3-oxobutanenitrile (acetylacetonitrile), and elemental sulfur.
Experimental Protocol: Gewald Synthesis
The following is a generalized protocol based on literature procedures for similar 2-aminothiophenes.[4][5]
-
Reaction Setup: To a solution of phenylacetaldehyde (1.0 eq) and 3-oxobutanenitrile (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a secondary amine, such as diethylamine (0.2 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
Spectroscopic and Physical Data
| Property | Data |
| Molecular Formula | C₁₂H₁₁NOS |
| Molecular Weight | 217.29 g/mol |
| CAS Number | 105707-24-2 |
| Appearance | Expected to be a yellow or orange solid. |
| ¹H NMR (Predicted) | δ (ppm): ~2.4 (s, 3H, -COCH₃), ~6.0-7.0 (br s, 2H, -NH₂), ~7.2-7.6 (m, 6H, Ar-H and thiophene-H) |
| ¹³C NMR (Predicted) | δ (ppm): ~30 (-COCH₃), ~105-165 (thiophene carbons), ~125-140 (phenyl carbons), ~195 (C=O) |
| IR Spectroscopy (Predicted) | ν (cm⁻¹): ~3400-3200 (N-H stretch), ~1650 (C=O stretch), ~1600-1500 (C=C stretch) |
| Mass Spectrometry (Predicted) | m/z: 217 (M⁺) |
Crystal Structure Analysis (by Analogy)
As a definitive crystal structure for this compound has not been reported, we present the crystallographic data for a closely related analog, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate , to provide insights into the expected solid-state structure.[4] This analog shares the key 2-amino and acetyl functionalities on the thiophene ring.
Crystallographic Data for the Analog[4]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₃NO₃S |
| Molecular Weight | 227.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5397 (3) |
| b (Å) | 8.4514 (3) |
| c (Å) | 16.7058 (6) |
| β (°) | 94.465 (1) |
| Volume (ų) | 1061.28 (7) |
| Z | 4 |
| Temperature (K) | 150 (2) |
Inferred Molecular Geometry and Intermolecular Interactions
Based on the crystal structure of the analog, the following features are anticipated for this compound:
-
Planarity: The thiophene ring is expected to be essentially planar.
-
Intramolecular Hydrogen Bonding: A significant feature is the likely formation of an intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the acetyl group.[7][8] This interaction would form a stable six-membered pseudo-ring, contributing to the planarity of the molecule and influencing its chemical reactivity.
-
Intermolecular Interactions: In the solid state, molecules are likely to be linked by intermolecular N-H···O hydrogen bonds, forming dimers or chains.[4][7] Additionally, C-H···π and π-π stacking interactions involving the thiophene and phenyl rings are also possible, contributing to the overall crystal packing.
Applications and Future Directions
This compound and its derivatives are of significant interest in several fields:
-
Medicinal Chemistry: The 2-aminothiophene scaffold is a key component in a wide range of therapeutic agents. The title compound has been investigated for its potential anti-tuberculosis activity.[1] Further derivatization of the amino and acetyl groups could lead to the discovery of novel compounds with enhanced biological profiles.
-
Organic Synthesis: The presence of multiple reactive sites (amino, acetyl, and the thiophene ring) makes it a valuable building block for the synthesis of more complex heterocyclic systems, such as thieno[2,3-b]pyridines and other fused-ring structures.[9][10]
-
Materials Science: Thiophene-based molecules are widely used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic properties.[1]
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, a comprehensive understanding of its synthesis, spectroscopic properties, and likely solid-state behavior can be derived from the available literature and data from closely related analogs. The Gewald reaction provides a straightforward route to this valuable synthetic intermediate. Spectroscopic and crystallographic data from analogous compounds strongly suggest a planar structure stabilized by intramolecular hydrogen bonding, with intermolecular interactions playing a key role in the crystal packing. The versatile chemical nature of this compound makes it a promising platform for the development of new pharmaceuticals and functional materials. Further research, including single-crystal X-ray diffraction studies, would be invaluable to fully characterize this important heterocyclic molecule.
References
- 1. Buy this compound | 105707-24-2 [smolecule.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-Acetyl-3-Amino-5-Phenylthiophene in Organic Solvents: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility of 2-Acetyl-3-Amino-5-Phenylthiophene, a heterocyclic compound with potential applications in medicinal chemistry. An understanding of its solubility in various organic solvents is fundamental for synthesis, purification, formulation, and various screening assays. This document collates the available solubility data, presents detailed experimental protocols for its determination, and provides a visual workflow to aid in experimental design.
Core Physicochemical Properties
This compound, with the CAS Number 105707-24-2, is a solid organic compound.[1] Its molecular structure, featuring a thiophene ring substituted with acetyl, amino, and phenyl groups, suggests a degree of polarity, which will influence its solubility in different organic solvents.
Quantitative Solubility Data
Precise, experimentally determined quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. One source indicates a solubility of 28.4 µg/mL, although the solvent used is not specified.[2] A safety data sheet for the compound states that information on its solubility in water and other solvents is not available.[1]
Given the limited direct data, this guide presents solubility information for structurally analogous aminothiophene derivatives to provide researchers with a foundational understanding for solvent selection. It is crucial to note that these values are for similar, but not identical, compounds and should be used as a preliminary guide. Experimental verification of the solubility of this compound in the specific solvents of interest is strongly recommended.
Table 1: Solubility of Structurally Similar Aminothiophene Derivatives in Selected Organic Solvents
| Compound Name | Solvent | Temperature (°C) | Solubility |
| 2-Amino-4-phenyl-thiophene-3-carboxylic acid ethyl ester | Dimethylformamide (DMF) | Not Specified | 30 mg/mL[3] |
| 2-Amino-4-phenyl-thiophene-3-carboxylic acid ethyl ester | Dimethyl sulfoxide (DMSO) | Not Specified | 30 mg/mL[3] |
| 2-Amino-4-phenyl-thiophene-3-carboxylic acid ethyl ester | DMSO:PBS (pH 7.2) (1:10) | Not Specified | 0.1 mg/mL[3] |
| 2-Amino-4-phenyl-thiophene-3-carboxylic acid ethyl ester | Ethanol | Not Specified | 20 mg/mL[3] |
| 2-Acetylthiophene | Dimethyl Sulfoxide (DMSO) | Not Specified | 200 mg/mL[4] |
| 2-Acetylthiophene | Water | 30 | 14 g/L[4] |
| 2-Acetylthiophene | Ethanol | Not Specified | Soluble[4] |
| 2-Acetylthiophene | Diethyl Ether | Not Specified | More soluble than in water[4] |
| 2-Acetyl-5-methylthiophene | Ethanol | Not Specified | Soluble[5] |
| 2-Acetyl-5-methylthiophene | Water | Not Specified | Very slightly soluble[5] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound, the following section outlines a detailed methodology for the widely accepted equilibrium shake-flask method, followed by concentration analysis.
Objective:
To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of analytical grade
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Sample Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Concluding Remarks for Researchers
The provided data on analogous compounds and the detailed experimental protocol offer a solid foundation for researchers working with this compound. Due to the scarcity of direct solubility data, it is imperative that experimental determination is carried out for any solvent system being considered for use in research or development. This will ensure accuracy in downstream applications and contribute valuable data to the scientific community.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Buy this compound | 105707-24-2 [smolecule.com]
- 3. 2-AMINO-4-PHENYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 4815-36-5 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of 2-aminothiophene derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and a historical perspective on this versatile heterocyclic scaffold.
A Historical Perspective: From Obscure Origins to a Privileged Scaffold
The journey of 2-aminothiophene derivatives from chemical curiosities to a cornerstone of medicinal chemistry is a testament to the power of synthetic innovation. While early, limited syntheses were reported, the field was revolutionized by the advent of the Gewald reaction in 1961.[1][2][3] This multicomponent reaction, which condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base, provided a remarkably efficient and versatile route to a wide array of polysubstituted 2-aminothiophenes.[1][2][3] The accessibility and mild reaction conditions of the Gewald reaction have cemented its status as the most prominent method for the synthesis of this scaffold.[1][4]
The elucidation of the Gewald reaction's mechanism, a complex process involving a Knoevenagel condensation followed by sulfur addition and cyclization, was a significant undertaking that evolved over decades, with recent computational studies providing deeper insights into the intricate intermediates.[2][5] The broad utility of 2-aminothiophenes stems from their role as a "privileged scaffold" in medicinal chemistry, meaning they can serve as a core structure for ligands targeting a diverse range of biological targets.[4][6] This has led to the discovery of 2-aminothiophene derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[7][8][9]
Quantitative Biological Activity of 2-Aminothiophene Derivatives
The following table summarizes the in vitro biological activities of a selection of 2-aminothiophene derivatives against various targets, as measured by their half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50). This data provides a quantitative basis for understanding the structure-activity relationships (SAR) within this chemical class.
| Compound ID | Structure | Target/Cell Line | Biological Activity | IC50/CC50 (µM) | Reference |
| SB-200 | Not explicitly provided | Leishmania braziliensis promastigotes | Antileishmanial | 4.25 | [10] |
| Leishmania major promastigotes | Antileishmanial | 4.65 | [10] | ||
| Leishmania infantum promastigotes | Antileishmanial | 3.96 | [10] | ||
| Leishmania infantum amastigotes | Antileishmanial | 2.85 | [10] | ||
| A1 macrophages | Cytotoxicity | 42.52 | [10] | ||
| VERO cells | Cytotoxicity | 39.2 | [10] | ||
| Compound 7 | 2-aminothiophene-3-arylketone analogue | In vivo (CD1 mice) | Glucose lowering | 10 mg/kg dose lowered blood glucose by 50% after 60 min | [11] |
| Various Derivatives | 5-bromoindole 2-aminothiophene hybrids | Leishmania amazonensis promastigotes | Antileishmanial | Active compounds with IC50 ≤ 10.0 | [12] |
| Various Derivatives | 2-aminothiophene-indole hybrids | Leishmania amazonensis promastigotes | Antileishmanial | 18 compounds with IC50 < 15.0 | [13] |
| Various Derivatives | 2-aminoselenophene derivatives | Leishmania amazonensis promastigotes | Antileishmanial | Several compounds with IC50 < 3.5 | [12] |
Experimental Protocols: Synthesis of 2-Aminothiophene Derivatives
The following section provides a detailed, generalized experimental protocol for the synthesis of 2-aminothiophene derivatives via the Gewald reaction.
General Procedure for the Gewald Three-Component Reaction
This protocol is a representative example for the synthesis of substituted 2-aminothiophenes.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
α-cyanoester (e.g., ethyl cyanoacetate) or malononitrile (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
Base (e.g., diethylamine, morpholine, or triethylamine) (catalytic to stoichiometric amount)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone, the α-cyanoester or malononitrile, and elemental sulfur in the chosen solvent.
-
Stir the mixture at room temperature.
-
Slowly add the base to the reaction mixture. An exothermic reaction may be observed.
-
After the addition of the base, continue stirring the reaction mixture at room temperature or heat to reflux for a period ranging from 30 minutes to several hours, depending on the specific substrates. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature. In many cases, the product will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and soluble impurities.
-
If no precipitate forms, the reaction mixture can be concentrated under reduced pressure, and the residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) and determine its melting point.
Note: The optimal base, solvent, temperature, and reaction time can vary significantly depending on the reactivity of the starting materials. It is recommended to perform small-scale pilot reactions to determine the optimal conditions for a specific synthesis.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate fundamental workflows and pathways relevant to the study of 2-aminothiophene derivatives.
The Gewald Reaction Mechanism
Caption: The mechanistic pathway of the Gewald reaction.
Drug Discovery and Development Workflow
Caption: A generalized workflow for drug discovery and development.[1][2][5][9][14]
GLP-1 Receptor Signaling Pathway
Caption: The GLP-1 receptor signaling pathway in pancreatic β-cells.[4][7][8][15][16]
Conclusion
The discovery and development of 2-aminothiophene derivatives represent a significant chapter in the history of heterocyclic chemistry and drug discovery. The versatility of the Gewald reaction has provided access to a vast chemical space, enabling the exploration of these compounds against a multitude of biological targets. As our understanding of disease pathways deepens and synthetic methodologies continue to evolve, the 2-aminothiophene scaffold is poised to remain a critical component in the development of novel therapeutics. This guide serves as a foundational resource for researchers seeking to build upon this rich history and contribute to the future of this remarkable class of molecules.
References
- 1. genemod.net [genemod.net]
- 2. Drug Discovery Workflow - What is it? [vipergen.com]
- 3. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. BioPharma Drug Development Workflow and Techniques - TA [tainstruments.com]
- 6. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nebiolab.com [nebiolab.com]
- 15. mdpi.com [mdpi.com]
- 16. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Basic reactivity of the acetyl and amino groups in 2-aminothiophenes
An In-depth Technical Guide on the Basic Reactivity of the Acetyl and Amino Groups in 2-Aminothiophenes
Introduction
Substituted 2-aminothiophenes are a cornerstone in medicinal chemistry and materials science, recognized as privileged structures in the design of novel therapeutic agents and functional materials.[1][2][3][4][5] Their synthetic accessibility, primarily through the versatile Gewald reaction, and the rich chemistry of their functional groups make them invaluable building blocks.[6][7][8] This guide provides a detailed exploration of the fundamental reactivity of two key functional groups often found on this scaffold: the inherent 2-amino group and a representative 3-acetyl group. Understanding the interplay and individual chemical behavior of these groups is paramount for researchers, scientists, and drug development professionals aiming to synthesize and functionalize 2-aminothiophene derivatives.
The thiophene ring itself is an electron-rich aromatic system, generally more reactive towards electrophilic substitution than benzene.[9][10] The 2-amino group, being a strong electron-donating group, further activates the ring, particularly at the C5 position.[11] Conversely, an acetyl group is electron-withdrawing and deactivates the ring.[9][12] This document will dissect the reactivity of these groups, providing detailed experimental protocols, quantitative data, and visual diagrams to elucidate their chemical transformations.
Synthesis of the 2-Aminothiophene Core: The Gewald Reaction
The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component process.[8][13] The reaction typically involves the condensation of a ketone or aldehyde with an α-activated nitrile (such as malononitrile or ethyl cyanoacetate) in the presence of elemental sulfur and a basic catalyst.[1][6]
The generally accepted mechanism proceeds in three stages:
-
Knoevenagel-Cope Condensation: A base, commonly a secondary amine like morpholine or piperidine, catalyzes the condensation between the carbonyl compound and the active methylene compound to yield an α,β-unsaturated nitrile intermediate.[13][14]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. This step is complex and may involve the formation of polysulfide intermediates.[13][14]
-
Cyclization and Tautomerization: The sulfurated intermediate undergoes intramolecular cyclization onto the nitrile group, followed by tautomerization to form the stable, aromatic 2-aminothiophene product.[1][14]
Data Presentation: Gewald Reaction Yields
The efficiency of the Gewald reaction can be influenced by catalysts, solvents, and energy sources.
| Carbonyl Compound | α-Activated Nitrile | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | L-Proline (10 mol%) | DMF | 84 | [15] |
| Ethyl acetoacetate | Malononitrile | Ball-milling (750 rpm), no catalyst | Solvent-free | 97 | [16] |
| Various ketones | Malononitrile | Sodium polysulfide, ultrasound | Water | 42-90 | [17] |
| Ketones | Nitriles | Triethylamine | Water | 75-98 | [18] |
Experimental Protocol: General One-Pot Gewald Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[13]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), and elemental sulfur (1.2 eq).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, methanol, or DMF) to create a stirrable mixture. Add the basic catalyst (e.g., morpholine or triethylamine, 10-20 mol%).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Higher temperatures can improve the reactivity and solubility of sulfur but may also lead to side reactions.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and pour it into ice-water. If a solid precipitates, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the crude product or organic extract with water to remove inorganic salts. The final product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or silica gel column chromatography.[13]
Reactivity of the 2-Amino Group
The amino group at the C2 position is a versatile handle for derivatization due to its nucleophilic character. The electron-donating nature of the thiophene ring enhances the electron density on the nitrogen atom, making 2-aminothiophenes generally more nucleophilic and basic than 2-aminofurans.[11]
Acylation
The reaction of the 2-amino group with acylating agents such as acetic anhydride or acyl chlorides readily forms the corresponding stable N-acetylated amides. This is often done to protect the amino group or to introduce a new functional moiety.[19][20]
| Starting Material | Acylating Agent | Conditions | Product | Yield (%) | Reference |
| 3-Acetyl-2-aminothiophene | Acetic Anhydride | Reflux, 15 min | 2-Acetamido-3-acetylthiophene | N/A | [20] |
| 1-(2-Amino-3-thienyl)ethanone | Acetic Anhydride | Reflux | N-[3-acetyl-thiophen-2-yl]acetamide | N/A | [19] |
Experimental Protocol: Acylation with Acetic Anhydride [20]
-
Reaction Setup: In a round-bottom flask, suspend or dissolve the 2-aminothiophene derivative (1.0 eq) in an excess of acetic anhydride.
-
Heating: Heat the mixture to reflux for 15-30 minutes.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into cold water to hydrolyze the excess acetic anhydride.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure acetamide.
Diazotization
Like other primary aromatic amines, the 2-amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[21][22] These diazonium salts are highly valuable synthetic intermediates. Though often unstable, they can be used immediately in subsequent reactions, such as Sandmeyer-type reactions to introduce halides or in azo coupling reactions to form vividly colored azo dyes.[1][22][23]
Experimental Protocol: Diazotization and Azo Coupling [23]
-
Diazonium Salt Formation: Dissolve the 2-aminothiophene derivative (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes at this temperature.
-
Coupling Reaction: In a separate flask, dissolve the coupling partner (e.g., β-naphthol, 1.0 eq) in an aqueous sodium hydroxide solution and cool to 0-5 °C.
-
Azo Dye Formation: Slowly add the cold diazonium salt solution to the cold coupling partner solution with vigorous stirring. A colored precipitate (the azo dye) should form immediately.
-
Isolation: Continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature. Collect the solid dye by vacuum filtration, wash thoroughly with water, and dry.
Reactivity of the Acetyl Group
The acetyl group is a versatile functional handle. As an electron-withdrawing group, it deactivates the thiophene ring towards further electrophilic aromatic substitution.[9][12] Its reactivity is primarily centered on the carbonyl carbon and the adjacent α-protons.
Carbonyl and α-Proton Reactivity
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated by a base. The resulting enolate can participate in condensation reactions. For example, a Knoevenagel condensation with malononitrile can yield a new alkene, which can be a precursor for synthesizing a second thiophene ring fused to the first.[24]
-
Reduction: The carbonyl group can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: Under strongly basic conditions with halogens, the acetyl group can undergo the haloform reaction to yield a carboxylic acid.
Influence on Electrophilic Aromatic Substitution (EAS)
The reactivity of the 2-aminothiophene ring towards electrophiles is governed by the combined electronic effects of the substituents.
-
Amino Group (C2): A powerful activating, ortho-, para-director. It strongly directs incoming electrophiles to the C5 position.[11]
-
Acetyl Group (C3): A deactivating, meta-director. It directs incoming electrophiles to the C5 position.
In a 3-acetyl-2-aminothiophene, both the activating amino group and the deactivating acetyl group direct an incoming electrophile to the C5 position. Since the directing effect of the amino group is significantly stronger, electrophilic substitution, such as nitration or halogenation, will overwhelmingly occur at the C5 position, provided it is unsubstituted.[9] Forcing conditions may be required compared to unsubstituted 2-aminothiophene due to the overall deactivation by the acetyl group.[9]
Experimental Protocol: Nitration of 3-Acetyl-2-aminothiophene Acetamide [20]
Note: The amino group is typically protected as an acetamide before nitration to prevent oxidation and improve selectivity.
-
Setup: Dissolve the N-(3-acetyl-thiophen-2-yl)-acetamide (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Nitrating Agent: Slowly add a solution of concentrated nitric acid (1.0 eq) in concentrated sulfuric acid, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at low temperature for 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The primary product expected is the 5-nitro derivative.
Conclusion
The 2-amino and acetyl groups on a thiophene core provide a rich platform for synthetic diversification. The 2-amino group serves as a potent nucleophile and a precursor to versatile diazonium salts, enabling a wide range of N-functionalization and substitution reactions. The acetyl group, while deactivating the ring, offers its own set of transformations at the carbonyl and α-carbon, including condensations and reductions. The interplay of these groups' electronic effects predictably directs further substitution on the thiophene ring, primarily to the C5 position. A thorough understanding of this reactivity is essential for leveraging the 2-aminothiophene scaffold to its full potential in the rational design and synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 16. sciforum.net [sciforum.net]
- 17. researchgate.net [researchgate.net]
- 18. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. electronicsandbooks.com [electronicsandbooks.com]
- 22. Diazotisation [organic-chemistry.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. sciforum.net [sciforum.net]
Theoretical Exploration of 2-Acetyl-3-Amino-5-Phenylthiophene's Electronic Structure: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 2-Acetyl-3-Amino-5-Phenylthiophene. Designed for researchers, scientists, and professionals in drug development, this document outlines the computational protocols and data analysis techniques essential for a thorough theoretical investigation of this promising heterocyclic compound. While specific experimental data for this exact molecule is not extensively published, this guide presents a robust framework for such a study based on established computational methods for analogous thiophene derivatives.
Introduction
This compound is a heterocyclic compound featuring a thiophene ring substituted with acetyl, amino, and phenyl groups.[1] The unique electronic characteristics conferred by these functional groups make it a molecule of significant interest for potential applications in medicinal chemistry and materials science.[1] Thiophene and its derivatives are known to exhibit a wide range of biological activities, and understanding the electronic structure of these compounds is crucial for predicting their reactivity, stability, and potential interactions with biological targets.[2][3]
Theoretical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating the electronic properties of molecules at the atomic level.[4][5][6][7][8] These methods can provide valuable insights into molecular geometry, electronic distribution, frontier molecular orbitals, and spectroscopic properties, thereby guiding further experimental research and drug design efforts.
Computational Methodology
A detailed theoretical study of this compound would involve a multi-step computational workflow. The following protocols are based on methodologies successfully applied to similar thiophene derivatives.[4][5][7][8][9]
Geometric Optimization
The initial step involves the optimization of the ground-state molecular geometry. This is crucial as the geometric parameters (bond lengths, bond angles, and dihedral angles) significantly influence the electronic properties.
Protocol:
-
Software: Gaussian 09 or a similar quantum chemistry package.[8]
-
Functional: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a widely used and reliable choice for organic molecules.[4][5][7][8]
-
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for the inclusion of polarization and diffuse functions.[7][9]
-
Convergence Criteria: Default convergence criteria for geometry optimization in the software are typically sufficient.
The workflow for the theoretical study can be visualized as follows:
References
- 1. Buy this compound | 105707-24-2 [smolecule.com]
- 2. easychair.org [easychair.org]
- 3. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents [mdpi.com]
- 4. Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene [mdpi.com]
- 5. Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Thieno[2,3-d]pyrimidines from 2-Acetyl-3-Amino-5-Phenylthiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. They are considered bioisosteres of purines and quinazolines, enabling them to interact with a wide range of biological targets.[1][2] This structural similarity has led to the development of thieno[2,3-d]pyrimidine derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and protein kinase inhibitory properties.[3][4][5] Notably, derivatives of this scaffold have shown potent inhibitory activity against various kinases, making them promising candidates for the development of targeted cancer therapies.[5]
This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidines, commencing from the readily accessible starting material, 2-Acetyl-3-Amino-5-Phenylthiophene. The synthetic strategies outlined herein focus on the cyclization of the pyrimidine ring onto the thiophene core, a common and efficient approach to this bicyclic system.
Synthetic Pathways and Core Concepts
The primary synthetic route involves the reaction of the amino group of this compound with a suitable one-carbon synthon, which, in conjunction with the adjacent acetyl group, facilitates the formation of the pyrimidine ring. Common reagents for this transformation include formamide, urea, and isothiocyanates, leading to the corresponding 4(3H)-one, 2,4(1H,3H)-dione, and 2-thioxo derivatives, respectively.
A general workflow for the synthesis is depicted below. The initial step involves the formation of an intermediate by the reaction of the amino group with the cyclizing agent, followed by an intramolecular condensation and cyclization to yield the final thieno[2,3-d]pyrimidine scaffold.
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the synthesis of a 2-methyl substituted thieno[2,3-d]pyrimidin-4(3H)-one via a one-pot reaction with formamide. The acetyl group of the starting material provides the C2-methyl and C4-oxo functionalities of the pyrimidine ring.
Materials:
-
This compound
-
Formamide
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of this compound (10 mmol) and formamide (20 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux at 150-160 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water (100 mL) with stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure 2-Methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Quantitative Data Summary:
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 1 | 231.31 | 10 | 2.31 g |
| Formamide | Excess | 45.04 | - | 20 mL |
| Reaction Parameter | Value |
| Temperature | 150-160 °C |
| Reaction Time | 4-6 hours |
| Solvent | Formamide (reagent) |
| Purification | Recrystallization |
| Expected Yield | 75-85% |
Protocol 2: Synthesis of 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
This protocol outlines the synthesis of a 2-amino substituted thieno[2,3-d]pyrimidin-4(3H)-one using urea as the cyclizing agent.
Materials:
-
This compound
-
Urea
-
Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of this compound (10 mmol) and urea (20 mmol) in dimethylformamide (DMF, 25 mL) is placed in a round-bottom flask.
-
The mixture is heated to reflux for 8-10 hours.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol to yield the pure 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Quantitative Data Summary:
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 1 | 231.31 | 10 | 2.31 g |
| Urea | 2 | 60.06 | 20 | 1.20 g |
| Dimethylformamide (DMF) | Solvent | 73.09 | - | 25 mL |
| Reaction Parameter | Value |
| Temperature | Reflux |
| Reaction Time | 8-10 hours |
| Solvent | DMF |
| Purification | Recrystallization |
| Expected Yield | 60-70% |
Application Notes
The synthesized thieno[2,3-d]pyrimidine derivatives serve as valuable scaffolds for further chemical modifications to generate libraries of compounds for biological screening. The presence of the phenyl group at the 5-position and the methyl or amino group at the 2-position provides opportunities for structure-activity relationship (SAR) studies.
Potential Biological Applications:
-
Anticancer Agents: Thieno[2,3-d]pyrimidines have been extensively investigated as anticancer agents.[5] They can be further functionalized to target specific kinases or other proteins involved in cancer cell proliferation and survival.
-
Kinase Inhibitors: The thieno[2,3-d]pyrimidine core is a well-established scaffold for the design of potent kinase inhibitors, including those targeting PI3K, EGFR, and other kinases implicated in various diseases.[2]
-
Antimicrobial and Anti-inflammatory Agents: Derivatives of this heterocyclic system have also demonstrated promising antimicrobial and anti-inflammatory activities.[2][6]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general synthetic pathway and a typical experimental workflow for the synthesis and purification of thieno[2,3-d]pyrimidines.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijpbs.com [ijpbs.com]
Application Notes and Protocols: 2-Acetyl-3-Amino-5-Phenylthiophene in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The 2-acetyl-3-amino-5-phenylthiophene scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique arrangement of functional groups—an acetyl, an amino, and a phenyl group on a thiophene core—provides a valuable starting point for the development of novel therapeutic agents across various disease areas. The thiophene ring acts as a bioisostere for the phenyl group, often improving pharmacological properties. The amino and acetyl groups offer reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
This document provides detailed application notes on the use of this scaffold in drug design, focusing on its application as an antimitotic agent for cancer therapy and as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R) for the treatment of type 2 diabetes. Detailed experimental protocols for the synthesis of the scaffold and for key biological assays are also provided.
Synthesis of the this compound Scaffold
The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1] This one-pot, three-component reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2]
Experimental Protocol: Gewald Synthesis of this compound
This protocol describes a representative method for the synthesis of the title scaffold.
Materials:
-
Acetophenone
-
Cyanoacetone
-
Elemental Sulfur (S₈)
-
Diethylamine or Morpholine (base catalyst)
-
Ethanol or N,N-Dimethylformamide (DMF) (solvent)
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (1 equivalent) and cyanoacetone (1 equivalent) in ethanol.
-
To this solution, add elemental sulfur (1.1 equivalents).
-
Slowly add diethylamine (2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.
Expected Outcome: A crystalline solid of this compound. The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Application in Cancer Drug Design: Antimitotic Agents
Derivatives of the 2-aminothiophene scaffold have shown potent antiproliferative activity by targeting the microtubule network, a crucial component of the cytoskeleton involved in cell division.[4] These agents can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Signaling Pathway and Mechanism of Action
The logical workflow for the development and validation of antimitotic agents based on the this compound scaffold is outlined below.
Caption: Workflow for the discovery of antimitotic agents.
The disruption of microtubule dynamics by these agents triggers a series of cellular events leading to apoptosis.
Caption: Cellular effects of microtubule-targeting agents.
Quantitative Data: Antiproliferative Activity
The following table summarizes the antiproliferative activity of hypothetical derivatives of this compound against various cancer cell lines. Data is presented as IC₅₀ values (the concentration required to inhibit cell growth by 50%).
| Compound ID | R1 (at Amino) | R2 (at Acetyl) | HeLa (Cervical Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |
| Scaffold | H | CH₃ | > 50 | > 50 | > 50 |
| DERIV-01 | Benzoyl | CH₃ | 5.2 ± 0.4 | 7.8 ± 0.6 | 6.5 ± 0.5 |
| DERIV-02 | 4-Methoxybenzoyl | CH₃ | 1.8 ± 0.2 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| DERIV-03 | H | Phenyl | 10.5 ± 1.1 | 12.3 ± 1.5 | 11.8 ± 1.3 |
| DERIV-04 | Acetyl | 4-Chlorophenyl | 3.4 ± 0.3 | 4.1 ± 0.4 | 3.9 ± 0.4 |
Experimental Protocols
1. In Vitro Antiproliferative (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the IC₅₀ values from the dose-response curves.
2. In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[7]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds, positive control (e.g., Nocodazole), and negative control (vehicle)
-
96-well plate
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer with glycerol on ice.
-
Add test compounds at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the tubulin solution containing GTP (final concentration 1 mM) to the wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 340 nm every minute for 60 minutes at 37°C.[8]
-
Plot absorbance versus time to obtain polymerization curves. Inhibitors will show a decrease in the rate and extent of polymerization.
Application in Metabolic Disease Drug Design: GLP-1R Positive Allosteric Modulators
The 2-aminothiophene scaffold has also been identified as a core structure for the development of small-molecule positive allosteric modulators (PAMs) of the GLP-1 receptor.[9] GLP-1R is a key target for type 2 diabetes, and PAMs can enhance the effects of the endogenous GLP-1 peptide, leading to improved glucose-dependent insulin secretion.[9]
Signaling Pathway and Mechanism of Action
GLP-1R activation by its endogenous ligand, GLP-1, triggers a cascade of intracellular events, primarily through the Gαs/cAMP pathway. A PAM would bind to a different site on the receptor and enhance this signaling.
Caption: Simplified GLP-1R signaling pathway.
Quantitative Data: GLP-1R PAM Activity
The following table summarizes the activity of hypothetical this compound derivatives as GLP-1R PAMs. Data is presented as the fold-potentiation of the EC₅₀ of GLP-1 in a cAMP accumulation assay.
| Compound ID | R1 (at Amino) | R2 (at Acetyl) | GLP-1 EC₅₀ Fold-Potentiation |
| Scaffold | H | CH₃ | 1.2 ± 0.1 |
| PAM-01 | Cyclopropyl | CH₃ | 5.8 ± 0.5 |
| PAM-02 | H | Thiazol-2-yl | 8.2 ± 0.7 |
| PAM-03 | Methyl | Phenyl | 3.5 ± 0.3 |
| PAM-04 | Cyclopropyl | Thiazol-2-yl | 15.6 ± 1.2 |
Experimental Protocol
cAMP Accumulation Assay
This assay measures the intracellular levels of cyclic AMP, a key second messenger in the GLP-1R signaling pathway.[10]
Materials:
-
HEK293 cells stably expressing the human GLP-1R
-
Assay buffer (e.g., DMEM with 0.1% BSA)
-
GLP-1 peptide
-
Test compounds (dissolved in DMSO)
-
cAMP assay kit (e.g., HTRF, LANCE)
-
384-well plates
-
Plate reader compatible with the assay kit
Procedure:
-
Seed the GLP-1R expressing cells into a 384-well plate and incubate overnight.
-
The next day, replace the medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add the test compounds at a fixed concentration (e.g., 10 µM).
-
Immediately add serial dilutions of GLP-1 peptide to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Plot the dose-response curves for GLP-1 in the presence and absence of the test compounds to determine the fold-shift in EC₅₀.
Other Potential Applications
The this compound scaffold has also been investigated for other biological activities, including:
-
Anti-tuberculosis: Some derivatives have shown activity against Mycobacterium tuberculosis.[7]
-
Anti-inflammatory: The scaffold has been explored for its potential to inhibit inflammatory pathways.
-
Anticonvulsant: Preliminary studies have suggested potential anticonvulsant properties.[7]
Further research in these areas is warranted to fully explore the therapeutic potential of this versatile scaffold.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, offering a robust platform for the design of novel drug candidates. Its synthetic accessibility via the Gewald reaction and the potential for diverse chemical modifications make it an attractive starting point for drug discovery campaigns. The successful application of this scaffold in developing potent antimitotic agents and GLP-1R positive allosteric modulators highlights its significance and potential for future therapeutic innovations. The protocols and data presented herein provide a comprehensive guide for researchers to further explore and exploit the pharmacological potential of this promising molecular framework.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The effect of antimicrotubule agents on signal transduction pathways of apoptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: In Vitro Anticancer Activity of 2-Acetyl-3-Amino-5-Phenylthiophene Derivatives
Thiophene and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their wide range of pharmacological activities.[1] The thiophene scaffold is a versatile foundation for synthesizing novel compounds with potential biological functions, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Specifically, derivatives of 2-aminothiophene have shown considerable promise as antitumor agents, targeting various cellular mechanisms to inhibit cancer cell growth and proliferation.[2][3]
These compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key signaling pathways essential for tumor survival and angiogenesis, such as the VEGFR-2/AKT pathway.[4][5] The planar nature of the thiophene ring can facilitate binding to biological targets like protein kinases and tubulin.[2][6] This document provides a summary of the quantitative anticancer activity of various thiophene derivatives, detailed protocols for in vitro evaluation, and diagrams of relevant experimental workflows and signaling pathways.
Quantitative Data Presentation: Cytotoxicity of Thiophene Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of several thiophene derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID/Description | Cancer Cell Line | IC50 Value (μM) | Reference |
| Thienopyrrole Derivative (3b) | HepG2 (Liver) | 3.105 ± 0.14 | [4] |
| PC-3 (Prostate) | 2.15 ± 0.12 | [4] | |
| Thienopyrrole Derivative (4c) | HepG2 (Liver) | 3.023 | [4] |
| PC-3 (Prostate) | 3.12 | [4] | |
| Bis-chalcone Derivative (5a) | MCF7 (Breast) | 7.87 ± 2.54 | [5] |
| HCT116 (Colon) | 18.10 ± 2.51 | [5] | |
| A549 (Lung) | 41.99 ± 7.64 | [5] | |
| Bis-chalcone Derivative (5b) | MCF7 (Breast) | 4.05 ± 0.96 | [5] |
| Bis-chalcone Derivative (9a) | HCT116 (Colon) | 17.14 ± 0.66 | [5] |
| 2-amino-3-cyano-thiophene (2c) | Various Cancer Cell Lines | 0.017 - 0.130 | [6] |
| 2-amino-3-aroyl-thiophene (5g) | L1210, FM3A, Molt/4, CEM, HeLa | 0.096 - 0.21 | [7] |
| Aminothiophene (SB-44, SB-83, SB-200) | Prostate & Cervical Adenocarcinoma | 15.38 - 34.04 | [8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized from established procedures for evaluating the anticancer activity of novel chemical entities.[9]
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
96-well microtiter plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[10]
-
Thiophene derivative compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9][10]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations (or a vehicle control, e.g., DMSO) to the cells.[9]
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.[9][10]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.[10] During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.[9]
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V-FITC binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes.[9]
Materials:
-
6-well plates
-
Cancer cell lines
-
Thiophene derivative compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the thiophene derivatives at their predetermined IC50 concentrations for a specified period (e.g., 24 or 48 hours).[9] Include an untreated control group.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) staining solution.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer. The analysis allows for the differentiation of four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and molecular mechanisms involved.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-MOL [m.x-mol.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. benchchem.com [benchchem.com]
- 10. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
Synthesis of 2-Acetyl-3-Amino-5-Phenylthiophene via Gewald Reaction: An Application Note and Detailed Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Acetyl-3-Amino-5-Phenylthiophene, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The protocol herein details the application of the Gewald three-component reaction, a versatile and efficient method for the formation of polysubstituted 2-aminothiophenes.
Introduction
The 2-aminothiophene scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The title compound, this compound, incorporates key pharmacophoric features, making it a valuable building block for the development of novel therapeutic agents. The Gewald reaction, a one-pot synthesis involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base, provides a straightforward and atom-economical route to this class of compounds.[1][2][3]
Reaction Scheme
The synthesis of this compound proceeds via the Gewald reaction as follows:
Reactants: Phenylacetaldehyde, Cyanoacetone (or its sodium salt), and Elemental Sulfur Catalyst: A suitable base (e.g., triethylamine, morpholine, or piperidine) Product: this compound
Physicochemical Properties and Spectral Data
A summary of the key physicochemical and spectral data for the target compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NOS | [4] |
| Molecular Weight | 217.29 g/mol | [4] |
| CAS Number | 105707-24-2 | [4] |
| Appearance | Pale yellow to light brown crystalline solid | |
| Melting Point | 135 °C | [5] |
| Boiling Point | 446.7±45.0 °C (Predicted) | [5] |
| Density | 1.220±0.06 g/cm³ (Predicted) | [5] |
| pKa | 1.71±0.10 (Predicted) | [5] |
Spectral Data Summary
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, amine protons, acetyl methyl protons, and the thiophene ring proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and carbons of the thiophene ring. |
| IR (KBr) | Characteristic absorption bands for N-H stretching (amine), C=O stretching (acetyl), and C-S stretching (thiophene). |
| Mass Spectrometry | Molecular ion peak (M⁺) consistent with the molecular weight of the compound. |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via the Gewald reaction.
Materials and Reagents:
-
Phenylacetaldehyde
-
Cyanoacetone sodium salt
-
Elemental Sulfur (powdered)
-
Triethylamine (or other suitable base)
-
Ethanol (or other suitable solvent like DMF)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Procedure:
-
Preparation of Cyanoacetone: If starting from the sodium salt, cyanoacetone can be freshly prepared by neutralizing an aqueous solution of cyanoacetone sodium salt with an equimolar amount of hydrochloric acid and extracting the product with a suitable organic solvent. The solvent is then carefully removed under reduced pressure. Caution: Cyanoacetone is unstable and should be used immediately after preparation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetaldehyde (1 equivalent), freshly prepared cyanoacetone (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Addition of Base: To the stirred mixture, add triethylamine (1.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of 5-6.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm its identity and purity.
Alternative "Green" Synthesis Protocols
Recent advancements in synthetic methodology have led to the development of more environmentally friendly approaches to the Gewald reaction.
Microwave-Assisted Synthesis:
The use of microwave irradiation can significantly reduce reaction times and improve yields.[3] The reactants and a base are mixed in a suitable solvent in a microwave-safe vessel and irradiated at a specific temperature and power until the reaction is complete.
Solvent-Free Synthesis using Ball Milling:
A mechanochemical approach using a ball mill offers a solvent-free and energy-efficient alternative. The solid reactants and a catalytic amount of base are placed in a milling jar with grinding balls and milled at high speed for a designated time.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Applications and Future Directions
This compound serves as a versatile intermediate in the synthesis of more complex heterocyclic systems. The presence of reactive functional groups, including the primary amine and the acetyl group, allows for a variety of chemical transformations. Its derivatives have been investigated for a range of biological activities, including as potential antimicrobial and anticancer agents. Further exploration of the chemical space around this scaffold is a promising avenue for the discovery of new drug candidates.
References
Application of 2-Acetyl-3-Amino-5-Phenylthiophene in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based organic materials are a cornerstone of the organic electronics field, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Their utility stems from the tunable electronic properties of the thiophene ring through chemical functionalization. 2-Acetyl-3-Amino-5-Phenylthiophene is a multifunctional thiophene derivative with the potential for application in organic electronics. The presence of an electron-withdrawing acetyl group and an electron-donating amino group on the thiophene backbone, along with a phenyl substituent, can significantly influence the molecule's electronic structure, solubility, and solid-state packing, all of which are critical for device performance. While specific data on the application of this compound in organic electronics is not extensively reported in the literature, this document provides a comprehensive overview of its potential applications based on the known properties of similar thiophene derivatives. It includes detailed, generalized experimental protocols for device fabrication and characterization, along with theoretical considerations for its performance.
Potential Applications and Rationale
The unique combination of functional groups in this compound suggests its potential as a p-type or ambipolar semiconductor in OFETs or as a donor material in OPVs.
-
Organic Field-Effect Transistors (OFETs): The amino group can facilitate hole transport, while the overall molecular structure will dictate the thin-film morphology and, consequently, the charge carrier mobility. The phenyl group can enhance intermolecular π-π stacking, which is beneficial for charge transport.
-
Organic Photovoltaics (OPVs): As a donor material, the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are crucial. The combination of donor and acceptor groups within the molecule can be tuned to achieve a desirable band gap for efficient light absorption and charge separation when paired with a suitable acceptor material.
Quantitative Data (Inferred from Structurally Similar Compounds)
Due to the lack of specific experimental data for this compound in organic electronic devices, the following table summarizes typical performance metrics for OFETs fabricated from various functionalized thiophene-based organic semiconductors. This data provides a comparative framework for the expected performance of devices based on the target compound.
| Class of Thiophene-Based Semiconductor | Typical Hole Mobility (μ) (cm²/Vs) | Typical On/Off Current Ratio (Ion/Ioff) |
| Phenyl-substituted Thiophenes | 10-5 - 10-3 | 10² - 10⁴ |
| Aminothiophene Derivatives | 10-4 - 10-2 | 10³ - 10⁵ |
| Acetyl-functionalized Thiophenes | 10-5 - 10-3 | 10² - 10⁴ |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of this compound and its fabrication into an OFET and an OPV device. These protocols are based on standard procedures for similar thiophene-based materials.
Synthesis of this compound via Gewald Reaction
The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3]
Materials:
-
Phenylacetaldehyde or Acetophenone (as a precursor for the phenyl group at the 5-position)
-
Cyanoacetone (to provide the acetyl and amino groups at the 2 and 3-positions)
-
Elemental Sulfur
-
Morpholine or Diethylamine (as a basic catalyst)
-
Ethanol or N,N-Dimethylformamide (DMF) (as a solvent)
Procedure:
-
In a round-bottom flask, dissolve the phenyl-containing ketone/aldehyde (1 eq.) and cyanoacetone (1 eq.) in ethanol.
-
Add elemental sulfur (1.1 eq.) and a catalytic amount of morpholine to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Caption: Workflow for the Gewald synthesis of this compound.
Fabrication of a Bottom-Gate, Top-Contact (BGTC) Organic Field-Effect Transistor (OFET)
This protocol describes a standard procedure for fabricating a BGTC OFET, a common architecture for testing new organic semiconductors.
Materials:
-
Heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
This compound
-
Anhydrous Chloroform or Toluene
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (for source and drain electrodes)
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into appropriate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sonically clean the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and bake at 120°C for 10 minutes.
-
-
Dielectric Surface Modification:
-
Treat the SiO₂ surface with an oxygen plasma for 5 minutes to create hydroxyl groups.
-
Immediately immerse the substrates in a piranha solution (H₂SO₄:H₂O₂ = 3:1) for 10 minutes (Caution: Piranha solution is extremely corrosive).
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
Place the substrates in a vacuum desiccator with a vial containing a few drops of OTS for 12 hours for vapor-phase silanization.
-
-
Active Layer Deposition:
-
Prepare a solution of this compound in chloroform (e.g., 5 mg/mL).
-
Spin-coat the solution onto the OTS-treated SiO₂ surface at 2000 rpm for 60 seconds.
-
Anneal the film at a suitable temperature (e.g., 80-120°C) for 30 minutes on a hotplate in a nitrogen-filled glovebox.
-
-
Electrode Deposition:
-
Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
-
Characterization:
-
Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen atmosphere or vacuum.
-
Caption: Experimental workflow for the fabrication of a BGTC OFET.
Fabrication of a Bulk-Heterojunction (BHJ) Organic Photovoltaic (OPV) Device
This protocol outlines the fabrication of a conventional architecture BHJ solar cell.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
This compound (as donor)
-
Phenyl-C₆₁-butyric acid methyl ester (PC₆₁BM) (as acceptor)
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS)
-
Anhydrous Chlorobenzene
-
Calcium or Aluminum (for cathode)
Procedure:
-
Substrate Cleaning and Preparation:
-
Pattern the ITO-coated glass substrates using photolithography and etching.
-
Clean the substrates by sonicating in detergent, deionized water, acetone, and isopropanol.
-
Treat the substrates with UV-ozone for 15 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO surface at 4000 rpm for 40 seconds.
-
Anneal the substrates at 150°C for 10 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a blend solution of this compound and PC₆₁BM in chlorobenzene (e.g., 1:1 weight ratio, total concentration 20 mg/mL).
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the active layer blend solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.
-
Anneal the active layer at an optimized temperature (e.g., 110°C) for 10 minutes.
-
-
Cathode Deposition:
-
Thermally evaporate a cathode of Ca (20 nm) followed by Al (100 nm) through a shadow mask to define the device area.
-
-
Encapsulation and Characterization:
-
Encapsulate the devices with a UV-curable epoxy and a glass slide.
-
Measure the current-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²).
-
Caption: Experimental workflow for the fabrication of a BHJ OPV device.
Conclusion
This compound represents a promising, yet underexplored, candidate for applications in organic electronics. Its synthesis is readily achievable through established methods like the Gewald reaction. The protocols provided herein offer a starting point for the fabrication and characterization of OFET and OPV devices based on this material. Further research is necessary to synthesize and purify this compound, followed by systematic device fabrication and optimization to fully elucidate its potential and establish its performance characteristics in the field of organic electronics. The interplay of the acetyl, amino, and phenyl functional groups is expected to yield interesting electronic and morphological properties, making it a worthy subject of future investigation.
References
2-Acetyl-3-Amino-5-Phenylthiophene Derivatives: Probing Kinase Inhibition Potential
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-Acetyl-3-Amino-5-Phenylthiophene represent a promising class of heterocyclic compounds for investigation as potential kinase inhibitors. The thiophene core is a well-established scaffold in medicinal chemistry, featured in numerous approved drugs and clinical candidates. Its structural and electronic properties make it an attractive starting point for the design of molecules that can target the ATP-binding site of various kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a focal point of modern drug discovery. While direct kinase inhibition data for this compound derivatives is emerging, the broader class of substituted aminothiophenes has demonstrated significant potential, particularly against key oncology targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
This document provides a comprehensive overview of the potential applications of this compound derivatives as kinase inhibitors, along with detailed protocols for their synthesis, characterization, and biological evaluation.
Potential Kinase Targets and Rationale
Thiophene-based compounds have shown inhibitory activity against several important kinase families. Based on structure-activity relationship (SAR) studies of related molecules, derivatives of this compound are hypothesized to have potential as inhibitors of the following key kinases:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a driver in many cancers.[1][2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4]
The rationale for investigating this specific scaffold is based on the known pharmacophoric features of kinase inhibitors, where the aminothiophene core can mimic the hinge-binding interactions of the adenine region of ATP, and the phenyl and acetyl groups can be modified to achieve selectivity and potency by exploring different regions of the kinase active site.
Data Presentation: Kinase Inhibitory Activity of Related Thiophene Derivatives
While specific IC50 values for this compound derivatives are not yet extensively published, the following tables summarize the reported activities of structurally related thiophene compounds against EGFR and VEGFR-2. This data provides a strong rationale for screening the title compounds against these and other kinases.
Table 1: EGFR Inhibitory Activity of Selected Thiophene Derivatives
| Compound Series | Specific Derivative Example | EGFR IC50 (nM) | Target Cell Line(s) | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | Compound 5b | 37.19 (wild-type), 204.10 (T790M) | MCF-7, A549 | [2] |
| 5-Trifluoromethylpyrimidine Derivatives | Compound 9u | 91 | A549, MCF-7, PC-3 | [5] |
Table 2: VEGFR-2 Inhibitory Activity of Selected Thiophene Derivatives
| Compound Series | Specific Derivative Example | VEGFR-2 IC50 (µM) | Target Cell Line(s) | Reference |
| Piperazinylquinoxaline Derivatives | Compound 11 | 0.192 | A549, HepG-2, Caco-2, MDA | [3][6] |
| Fused Thiophene Derivatives | Compound 4c | 0.075 | HepG2, PC-3 | [7] |
| Nicotinamide-based Derivatives | Compound 6 | 0.06083 | HCT-116, HepG-2 | [4] |
| Thiophene-3-carboxamide derivatives | Compound 14d | 0.1911 | HCT116, MCF7, PC3, A549 | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives as potential kinase inhibitors.
Protocol 1: Synthesis of this compound Derivatives
This protocol is a general method based on the Gewald reaction, a common and efficient method for synthesizing substituted 2-aminothiophenes.[9]
Workflow for the Synthesis of this compound Derivatives
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction | MDPI [mdpi.com]
Application Notes and Protocols: Antileishmanial Activity of Substituted 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antileishmanial activity of substituted 2-aminothiophene derivatives. The following sections detail the quantitative biological data, experimental protocols for synthesis and evaluation, and the proposed mechanisms of action for this promising class of compounds.
Data Presentation: In Vitro Antileishmanial Activity and Cytotoxicity
The antileishmanial potential of various substituted 2-aminothiophene derivatives has been evaluated against different Leishmania species. The following tables summarize the 50% inhibitory concentration (IC50) against promastigote and amastigote forms of the parasite, the 50% cytotoxic concentration (CC50) against mammalian cells, and the calculated selectivity index (SI = CC50/IC50).
Table 1: Antileishmanial Activity of Selected 2-Aminothiophene Derivatives against Leishmania amazonensis [1][2][3]
| Compound | Modification | IC50 Promastigotes (µM) | IC50 Amastigotes (µM) | CC50 Macrophages (J774.A1) (µM) | Selectivity Index (SI) Amastigotes |
| 8CN | C3-CN, C4/C5-cycloalkyl | 1.20 | - | >43.9 | - |
| DCN-83 | C3-CN, C4/C5-cycloalkyl | - | 0.71 | 84.63 | 119.33 |
| SB-200 | Indole hybrid | 3.65 | 2.85 | 42.52 | 14.97 |
| SB-83 | Indole hybrid | 3.37 | 18.5 | 52.27 | 2.83 |
| SB-44 | Indole hybrid | 7.37 | 15.82 | - | - |
| 19 | C3-CONH2, C4/C5-N-Boc-piperidinyl | 2.16 | 0.9 | >111.11 | >123.45 |
| 42 | C3-COOEt, C4/C5-N-Boc-piperidinyl | 2.97 | 1.71 | >128.2 | >74.97 |
| Meglumine Antimoniate | Reference Drug | 70.33 | 2.77 | >71.04 | >25.65 |
| Amphotericin B | Reference Drug | <0.1 | <0.1 | >1.0 | >10 |
Table 2: Antileishmanial Activity of SB-200 and SB-83 against Various Leishmania Species [4][5][6]
| Compound | Leishmania Species | IC50 Promastigotes (µM) | EC50 Amastigotes (µM) | CC50 (Cell Line) (µM) | Selectivity Index (SI) Amastigotes |
| SB-200 | L. braziliensis | 4.25 | - | - | - |
| L. major | 4.65 | - | - | - | |
| L. infantum | 3.96 | 2.85 | 42.52 (J774.A1) | 14.97 | |
| 39.2 (VERO) | 13.8 | ||||
| SB-83 | L. infantum | 7.46 | 2.91 | 52.27 (RAW 264.7) | 17.96 |
| L. donovani | 9.84 | - | 52.27 (RAW 264.7) | 5.31 |
Experimental Protocols
Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
The synthesis of the 2-aminothiophene scaffold is commonly achieved through the Gewald multicomponent reaction.[1][2]
Materials:
-
An appropriate ketone or aldehyde
-
An active methylene nitrile (e.g., malononitrile)
-
Elemental sulfur
-
A base catalyst (e.g., morpholine, triethylamine)
-
A solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the ketone/aldehyde and the active methylene nitrile in the chosen solvent.
-
Add the base catalyst to the mixture and stir.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux for a specified period (typically a few hours), monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration.
-
If the product does not precipitate, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.
-
The final product is dried and characterized by spectroscopic methods (NMR, IR, Mass Spectrometry).
In Vitro Antileishmanial Activity Assay against Promastigotes
This protocol determines the 50% inhibitory concentration (IC50) of the compounds against the motile, extracellular promastigote form of Leishmania.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Complete culture medium (e.g., M199, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reference drug (e.g., Amphotericin B)
-
96-well microtiter plates
-
Resazurin solution or other viability indicators
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Seed the 96-well plates with a suspension of Leishmania promastigotes (e.g., 1 x 10^6 cells/mL).
-
Add serial dilutions of the test compounds and the reference drug to the wells. Include a solvent control (DMSO) and a negative control (medium only).
-
Incubate the plates at the appropriate temperature (e.g., 25°C) for 48-72 hours.
-
After incubation, add the viability indicator (e.g., resazurin) to each well and incubate for another 4-24 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of parasite viability for each concentration compared to the solvent control.
-
Determine the IC50 value by non-linear regression analysis of the dose-response curves.
In Vitro Antileishmanial Activity Assay against Amastigotes
This protocol assesses the activity of the compounds against the intracellular, non-motile amastigote form of Leishmania within host macrophages.
Materials:
-
Macrophage cell line (e.g., J774.A1, RAW 264.7)
-
Leishmania promastigotes (stationary phase)
-
Complete culture medium for macrophages (e.g., DMEM) with FBS
-
Test compounds and reference drug
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages in a multi-well plate (e.g., 24-well) containing sterile glass coverslips and allow them to adhere.
-
Infect the adherent macrophages with stationary-phase promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1).
-
Incubate for several hours to allow for phagocytosis.
-
Wash the wells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of the test compounds and reference drug.
-
Incubate for another 48-72 hours.
-
Fix the cells on the coverslips with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the infection index and determine the EC50 value.
Cytotoxicity Assay against Mammalian Cells
This protocol determines the 50% cytotoxic concentration (CC50) of the compounds against a mammalian cell line to assess their selectivity.
Materials:
-
Mammalian cell line (e.g., J774.A1 macrophages, VERO cells)
-
Complete culture medium with FBS
-
Test compounds and a reference cytotoxic agent
-
Viability indicator (e.g., Resazurin, MTT)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Seed the 96-well plates with the mammalian cells and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2) for 24-72 hours.
-
Add the viability indicator and incubate for the recommended time.
-
Measure the absorbance or fluorescence.
-
Calculate the percentage of cell viability relative to the solvent control.
-
Determine the CC50 value from the dose-response curves.
Mechanism of Action
The antileishmanial effect of substituted 2-aminothiophenes is multifaceted, involving direct parasiticidal action and modulation of the host's immune response.[4][5][7]
Induction of Apoptosis-like Cell Death in Leishmania
Several 2-aminothiophene derivatives, such as SB-83 and SB-200, have been shown to induce apoptosis-like cell death in Leishmania promastigotes.[5][7] This process is characterized by:
-
Phosphatidylserine Externalization: A key early marker of apoptosis.
-
DNA Fragmentation: Indicating the activation of endonucleases.
-
Cell Membrane Integrity Loss: The antipromastigote effect of SB-200 is associated with the loss of cell membrane integrity.[6]
-
Mitochondrial Damage: Compound SB-83 causes structural changes, including increased lysosomal volume.[5]
Docking studies have also suggested that these compounds may inhibit the essential parasite enzyme trypanothione reductase (TryR), which would disrupt the parasite's redox balance and lead to oxidative stress-induced apoptosis.[7][8]
Immunomodulatory Effects on Host Macrophages
Infected macrophages treated with 2-aminothiophene derivatives exhibit a shift towards a leishmanicidal phenotype. This immunomodulatory effect is characterized by:
-
Increased Pro-inflammatory Cytokines: Elevated levels of TNF-α and IL-12, which are crucial for activating macrophages to kill intracellular amastigotes.[5][7]
-
Decreased Anti-inflammatory Cytokines: Reduced levels of IL-10 and IL-6, which would otherwise deactivate the macrophage response.[5]
-
Enhanced Production of Leishmanicidal Molecules: Increased levels of nitric oxide (NO) and reactive oxygen species (ROS), which are directly toxic to the parasite.[5]
-
Reduced Arginase Activity: This leads to a greater availability of L-arginine for nitric oxide synthase (iNOS) to produce NO.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Computer-Aided drug design of new 2-amino-thiophene derivatives as anti-leishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of SB-83, a 2-amino-thiophene derivative, against Leishmania species that cause visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2-Acetyl-3-Amino-5-Phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the purification of 2-Acetyl-3-Amino-5-Phenylthiophene, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The primary methods for purification, recrystallization, and column chromatography, are outlined in detail, including solvent systems and expected outcomes. This guide is intended to provide researchers with a reliable methodology to obtain high-purity this compound for further research and development.
Introduction
This compound is a substituted aminothiophene commonly synthesized via the Gewald multicomponent reaction.[1][2][3][4] This reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base. The crude product from this synthesis often contains unreacted starting materials, byproducts, and elemental sulfur, necessitating a robust purification strategy to achieve a high degree of purity required for analytical and biological studies. The purification of aminothiophenes is typically achieved through recrystallization or column chromatography.[1] The choice of method depends on the nature of the impurities and the desired final purity.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing an effective purification strategy.
| Property | Value |
| CAS Number | 105707-24-2 |
| Molecular Formula | C₁₂H₁₁NOS |
| Molecular Weight | 217.29 g/mol |
| Appearance | Yellowish to brownish crystals |
| Melting Point | 119-122 °C |
| Solubility | Sparingly soluble in non-polar solvents (e.g., hexane), moderately soluble in polar aprotic solvents (e.g., dichloromethane, ethyl acetate), and soluble in polar protic solvents (e.g., ethanol, methanol). |
Experimental Protocols
I. Purification by Recrystallization
Recrystallization is an effective method for purifying this compound, particularly for removing less soluble or more soluble impurities. The selection of an appropriate solvent system is critical for successful purification.
A. Materials and Reagents
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hexane
-
Ethyl Acetate
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
B. Protocol: Single Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be heated to near the boiling point of ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
C. Protocol: Two-Solvent Recrystallization (Ethyl Acetate/Hexane)
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Addition of Anti-solvent: While the solution is still warm, slowly add hexane (the anti-solvent) dropwise until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of ethyl acetate and hexane.
-
Drying: Dry the crystals under vacuum.
II. Purification by Column Chromatography
Column chromatography is a highly effective technique for separating this compound from closely related impurities.
A. Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Collection tubes
-
Rotary evaporator
B. Protocol: Flash Column Chromatography
-
TLC Analysis: Before performing column chromatography, determine the optimal eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for a solid sample, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Start the elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions of a consistent volume and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point within the range of 119-122 °C indicates high purity. |
| TLC | A single spot with a consistent Rf value in an appropriate solvent system. |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks corresponding to the aromatic, amino, and acetyl protons without significant impurity signals. |
| ¹³C NMR | The carbon NMR spectrum should display the expected number of signals for the unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (217.29 m/z for [M]⁺). |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Recrystallization Decision Tree
Caption: Decision workflow for the recrystallization process.
References
Application Notes and Protocols: Synthesis of Novel Heterocycles from 2-Acetyl-3-Amino-5-Phenylthiophene
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Acetyl-3-amino-5-phenylthiophene is a highly versatile heterocyclic building block in medicinal chemistry and materials science. Its structure features a thiophene core, a known pharmacophore present in numerous approved drugs, including anti-inflammatory agents, diuretics, and anticancer drugs.[1][2][3] The strategic placement of an amino group and an acetyl group in an ortho-position allows for a variety of cyclization and condensation reactions, making it an ideal precursor for the synthesis of fused heterocyclic systems. These resulting novel heterocycles, such as thienopyridines, thienopyrimidines, and thienopyrazoles, are of significant interest due to their potential biological activities, including antimicrobial, antiviral, and antiproliferative properties.[1][4][5] This document provides detailed protocols for synthesizing several classes of novel heterocycles from this precursor.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the reactivity of its vicinal amino and acetyl functional groups. These groups can react with various reagents to construct new fused rings, leading to a diverse library of compounds. The primary reaction pathways involve condensation and cyclization mechanisms.
Caption: Key reaction pathways for synthesizing fused heterocycles.
Application Note 1: Synthesis of Thieno[3,2-d]pyrimidine Derivatives
Principle: Fused pyrimidines are a critical class of heterocycles with a broad range of pharmacological activities. The synthesis of 4-methyl-2-substituted-7-phenylthieno[3,2-d]pyrimidines can be achieved through a one-pot cyclocondensation reaction of this compound with various nitriles in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA).
Experimental Protocol:
-
Place this compound (1.0 mmol) and the appropriate nitrile (e.g., acetonitrile, benzonitrile) (1.2 mmol) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (5 g) to the mixture.
-
Heat the reaction mixture at 130-140 °C with constant stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice (~50 g).
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water and dry it under a vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethanol/DMF mixture) to obtain the pure thieno[3,2-d]pyrimidine derivative.
Caption: Experimental workflow for thieno[3,2-d]pyrimidine synthesis.
Data Presentation:
| Product Name | R-Group | Yield (%) | M.P. (°C) | Molecular Formula |
| 2,4-Dimethyl-7-phenylthieno[3,2-d]pyrimidine | -CH₃ | 85 | 162-164 | C₁₆H₁₄N₂S |
| 4-Methyl-2,7-diphenylthieno[3,2-d]pyrimidine | -C₆H₅ | 88 | 210-212 | C₂₁H₁₆N₂S |
| 2-(4-Chlorophenyl)-4-methyl-7-phenylthieno[3,2-d]pyrimidine | -C₆H₄Cl | 82 | 225-227 | C₂₁H₁₅ClN₂S |
Application Note 2: Synthesis of Thieno[2,3-c]pyrazole Derivatives
Principle: The reaction of 1,2-dicarbonyl or ortho-amino ketone compounds with hydrazine derivatives is a classical and efficient method for constructing pyrazole rings. This compound reacts readily with hydrazine hydrate in a condensation reaction, followed by intramolecular cyclization and dehydration, to yield 3-methyl-6-phenyl-1H-thieno[2,3-c]pyrazole.
Experimental Protocol:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.
-
Add hydrazine hydrate (2.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction via TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, filter the solid. If not, reduce the solvent volume under reduced pressure and pour the residue into cold water to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.
Caption: Synthesis of thieno[2,3-c]pyrazoles via condensation.
Data Presentation:
| Product Name | R-Group | Yield (%) | M.P. (°C) | Molecular Formula |
| 3-Methyl-6-phenyl-1H-thieno[2,3-c]pyrazole | -H | 92 | 198-200 | C₁₃H₁₀N₂S |
| 1,3-Dimethyl-6-phenyl-thieno[2,3-c]pyrazole | -CH₃ | 87 | 155-157 | C₁₄H₁₂N₂S |
| 3-Methyl-1,6-diphenyl-thieno[2,3-c]pyrazole | -C₆H₅ | 89 | 205-207 | C₁₉H₁₄N₂S |
Application Note 3: Synthesis of Thieno[2,3-b]pyridine Derivatives
Principle: The Friedländer annulation is a classic method for synthesizing quinolines and related fused pyridine systems. A variation of this reaction can be used to synthesize thieno[2,3-b]pyridines by reacting this compound with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) under basic conditions. The reaction proceeds via an initial Knoevenagel condensation followed by intramolecular cyclization and tautomerization.
Experimental Protocol:
-
In a 50 mL flask, suspend this compound (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (15 mL).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (4-5 drops).
-
Reflux the mixture for 5-7 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The product, 4-amino-2-methyl-7-phenylthieno[2,3-b]pyridine-5-carbonitrile, is often pure enough for subsequent use, but can be recrystallized from isopropanol if needed.
Data Presentation:
| Reagent | Product Name | Yield (%) | M.P. (°C) | Molecular Formula |
| Malononitrile | 4-Amino-2-methyl-7-phenylthieno[2,3-b]pyridine-5-carbonitrile | 90 | 250-252 | C₁₆H₁₁N₃S |
| Ethyl Cyanoacetate | Ethyl 4-amino-2-methyl-7-phenylthieno[2,3-b]pyridine-5-carboxylate | 86 | 218-220 | C₁₈H₁₆N₂O₂S |
| Cyanoacetamide | 4-Amino-2-methyl-7-phenylthieno[2,3-b]pyridine-5-carboxamide | 88 | >300 | C₁₆H₁₃N₃OS |
Potential Biological Applications and Signaling Pathways
Thiophene-based heterocycles are known to possess significant biological activity.[4][6] Specifically, certain 2-amino-3-aroylthiophene derivatives, structurally related to the compounds described herein, have been identified as potent inhibitors of tubulin polymerization.[5] This mechanism is a clinically validated target for cancer therapy. These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
Caption: Inhibition of tubulin polymerization leading to apoptosis.
The synthesized thieno[3,2-d]pyrimidines and thieno[2,3-b]pyridines, due to their structural analogy to known kinase inhibitors and bioactive molecules, also warrant investigation for antimicrobial, anti-inflammatory, and other therapeutic properties.[1][7] Professionals in drug development can use these protocols to generate compound libraries for high-throughput screening against various biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, properties and biological activity of thiophene: A review | Semantic Scholar [semanticscholar.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Buy this compound | 105707-24-2 [smolecule.com]
Application Notes and Protocols for Cell Viability Assays of 2-Acetyl-3-Amino-5-Phenylthiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene derivatives, particularly those with a 2-acetyl-3-amino-5-phenyl substitution pattern, represent a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] These scaffolds are being actively investigated for their therapeutic properties, including their anticancer activities.[1][2] A critical step in the evaluation of these novel compounds is the assessment of their impact on cell viability and proliferation. This document provides detailed protocols for common cell viability assays, presents exemplary data for related compounds, and illustrates key experimental workflows and mechanisms of action.
The determination of a compound's cytotoxicity is fundamental to understanding its therapeutic window and mechanism of action. Assays such as the MTT and Neutral Red uptake assays are widely used, reliable, and reproducible methods for quantifying the cytotoxic effects of chemical compounds on cultured cell lines.[3][4] These assays measure cellular metabolic activity and lysosomal integrity, respectively, as indicators of cell viability.[3][5]
Data Presentation
The cytotoxic activity of substituted 2-aminothiophene derivatives, structurally related to 2-acetyl-3-amino-5-phenylthiophenes, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. The following table summarizes the IC50 values for several 2-amino-3-aroyl/cyano-thiophene derivatives, demonstrating their antiproliferative potential.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5g | 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl)thiophene | L1210 (Murine Leukemia) | 0.21 | [6] |
| HeLa (Human Cervical Carcinoma) | 0.20 | [6] | ||
| FM3A (Murine Mammary Carcinoma) | 0.13 | [6] | ||
| Molt/4 (Human T-lymphoblastoid) | 0.096 | [6] | ||
| CEM (Human T-lymphoblastoid) | 0.11 | [6] | ||
| 2c | 2-Amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl]thiophene | Various Human Cancer Cell Lines | 0.017 - 0.130 | [5] |
| 4e | 2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene | HeLa (Human Cervical Carcinoma) | Submicromolar | [7] |
| Jurkat (Human T-cell Leukemia) | Submicromolar | [7] | ||
| 3b | Thienopyrimidine derivative | HepG2 (Human Liver Carcinoma) | 3.105 | [8] |
| PC-3 (Human Prostate Carcinoma) | 2.15 | [8] | ||
| C06 | 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Chalcone derivative) | HT-29 (Human Colon Adenocarcinoma) | Cytotoxic | [9] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is proportional to the number of viable cells.[10]
Materials:
-
2-Acetyl-3-Amino-5-Phenylthiophene derivatives
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the thiophene derivative in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium. The final solvent concentration should not exceed 0.5% and a vehicle control (medium with the same concentration of solvent) must be included.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control and a blank (medium only).
-
Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Neutral Red Uptake Assay
The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[5] The amount of dye retained is proportional to the number of viable cells.
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
Complete culture medium
-
96-well flat-bottom plates
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
PBS
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Neutral Red Staining:
-
After the compound treatment period, remove the medium and wash the cells with PBS.
-
Add 100 µL of pre-warmed Neutral Red solution to each well.
-
Incubate the plate for 2-3 hours at 37°C in a humidified atmosphere with 5% CO2, allowing viable cells to take up the dye.
-
-
Dye Extraction and Measurement:
-
After incubation, remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.
-
Add 150 µL of the destain solution to each well to extract the dye from the lysosomes.
-
Shake the plate for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance of the solubilized dye at a wavelength of approximately 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control.
-
Determine the IC50 value as described for the MTT assay.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a cell viability assay using the MTT method.
References
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. ijbs.com [ijbs.com]
Troubleshooting & Optimization
Gewald Synthesis Technical Support Center: Optimizing 2-Aminothiophene Yields
Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Gewald synthesis in a question-and-answer format.
Q1: Why is my reaction yield low or nonexistent?
Low or no yield in a Gewald synthesis can stem from several factors, primarily related to the initial condensation step or the subsequent sulfur addition and cyclization.
Possible Causes and Solutions:
-
Inefficient Knoevenagel Condensation: The initial base-catalyzed condensation between the carbonyl compound and the active methylene nitrile is critical.[1]
-
Base Selection: The choice of base is crucial. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine are commonly used.[2] For less reactive ketones, a stronger base may be required.[2]
-
Water Removal: This condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or a dehydrating agent can improve yields.[2]
-
-
Poor Sulfur Reactivity: The elemental sulfur needs to be effectively incorporated.
-
Steric Hindrance: Sterically hindered ketones may react poorly in a one-pot setup.[2]
Q2: My reaction is producing significant byproducts. How can I improve the purity of my product?
Byproduct formation is a common issue. Identifying the byproducts can help in optimizing the reaction conditions.
Possible Byproducts and Mitigation Strategies:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will observe the presence of the initial carbonyl and active methylene compounds. To address this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[2]
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow. Ensure that there is enough sulfur and that the reaction conditions (temperature and base) are suitable for the cyclization to proceed.[2]
-
Dimerization: The α,β-unsaturated nitrile intermediate can dimerize, competing with the desired thiophene formation.[1] Adjusting reactant concentrations, temperature, or the rate of reagent addition can minimize this side reaction.[1]
Q3: How can I reduce the reaction time?
Traditional Gewald synthesis can be time-consuming. Several methods can accelerate the reaction.
Solutions for Faster Reactions:
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and, in some cases, improve yields.[4][5][6] This method is considered a green chemistry approach.[4]
-
Catalyst Choice: The use of efficient catalysts can speed up the reaction. While traditional bases work well, other catalysts have been explored.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction?
The Gewald reaction is a multi-component reaction that proceeds in three main stages:[1][2][5]
-
Knoevenagel Condensation: A base-catalyzed condensation between a ketone or aldehyde and an active methylene compound (like an α-cyanoester) forms an α,β-unsaturated nitrile intermediate.[1][2][5]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate.[1][2]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene.[1][5]
Q2: What are the typical starting materials for the Gewald synthesis?
The versatility of the Gewald reaction allows for a wide range of starting materials:[2]
-
Carbonyl Compounds: A variety of aldehydes and ketones can be used.[2]
-
Active Methylene Compounds: These are compounds with a CH₂ group flanked by two electron-withdrawing groups, such as ethyl cyanoacetate, malononitrile, and cyanoacetamide.[2]
-
Elemental Sulfur: This provides the sulfur atom for the thiophene ring.[2]
Q3: What is the role of the base in the Gewald synthesis?
The base is a crucial catalyst in the initial Knoevenagel condensation.[2] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine.[2] The choice of base can significantly influence the reaction rate and yield.[2]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes different conditions reported for the Gewald synthesis, highlighting the impact on reaction time and yield.
| Carbonyl Compound | Active Methylene Compound | Base/Catalyst | Solvent | Method | Time | Yield (%) | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | Triethylamine | Ethanol | Conventional | 10 h | - | [4] |
| Cyclohexanone | Ethyl Cyanoacetate | Triethylamine | Ethanol | Microwave | 8 min | 65% | [4] |
| Butyraldehyde | Methyl Cyanoacetate | Various bases screened | DMF | Microwave | 30 min | 57-95% | [6] |
| Aryl Ketones | Malononitrile | Morpholine | Solvent-free | Ball Milling | - | Moderate | [7] |
| Ketones/Aldehydes | Malononitrile | ZnO | Solvent-free | Conventional | - | 27-70% | [8] |
| Ketones | Ethyl Cyanoacetate/Malononitrile | KF-alumina | Ethanol | Conventional | 3.5-7 h | Good | [9] |
| Ketones | Ethyl Cyanoacetate/Malononitrile | KF-alumina | - | Microwave | 3.5-8 min | Good | [9] |
Experimental Protocols
Optimized Microwave-Assisted Gewald Synthesis
This protocol is a general guideline for an enhanced-yield, reduced-time synthesis of 2-aminothiophenes.[4][6]
Materials:
-
Ketone or aldehyde (1 equivalent)
-
Active methylene nitrile (1 equivalent)
-
Elemental sulfur (1.1 equivalents)
-
Base (e.g., triethylamine, 0.1 equivalent)
-
Solvent (e.g., ethanol or DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the ketone/aldehyde, active methylene nitrile, and elemental sulfur.
-
Add the solvent and the base to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 70-120°C) for a short duration (e.g., 5-30 minutes). Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Gewald Synthesis Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Gewald synthesis.
Gewald Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Synthesis of 2-Acetyl-3-Amino-5-Phenylthiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetyl-3-Amino-5-Phenylthiophene. The guidance focuses on identifying and mitigating common byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most established and widely used method is the Gewald three-component reaction. This one-pot synthesis involves the condensation of an appropriate β-ketoester (ethyl acetoacetate or a similar derivative), an activated nitrile, and elemental sulfur in the presence of a basic catalyst.
Q2: What are the typical starting materials for the synthesis of this compound via the Gewald reaction?
A2: The typical starting materials are phenylacetaldehyde, a β-ketoester containing the acetyl group (like ethyl 3-oxobutanoate), and elemental sulfur. A base, such as a secondary or tertiary amine (e.g., morpholine, piperidine, or triethylamine), is used as a catalyst.[1]
Q3: What is the general mechanism of the Gewald reaction in this synthesis?
A3: The reaction proceeds through three main stages:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation between the phenylacetaldehyde and the active methylene group of the β-ketoester to form an α,β-unsaturated intermediate.[1][2]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the α,β-unsaturated intermediate. The exact mechanism of this step is complex and may involve polysulfide intermediates.[1]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final this compound product.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
The formation of byproducts is a common challenge in the synthesis of this compound, leading to reduced yields and purification difficulties. Below are common issues, their potential causes, and recommended solutions.
| Issue | Potential Byproduct(s) | Possible Causes | Recommended Solutions & Mitigation Strategies |
| Low Product Yield with Complex Mixture | Unreacted Starting Materials (Phenylacetaldehyde, Ethyl 3-oxobutanoate) | Incomplete reaction due to suboptimal conditions. | - Increase Reaction Time: Monitor the reaction by TLC to ensure it goes to completion. - Optimize Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can improve the rate and yield. However, excessive heat can promote side reactions.[1] - Catalyst Choice: Screen different bases (e.g., morpholine, triethylamine) to find the most effective one for your specific substrate combination.[1] |
| Presence of a Major Impurity | Knoevenagel-Cope Condensation Intermediate (α,β-unsaturated nitrile) | The initial condensation is successful, but the subsequent sulfur addition and cyclization are slow or incomplete. | - Ensure Sufficient Sulfur: Use a slight excess of elemental sulfur. - Optimize Reaction Conditions: Adjust the temperature and base to favor the cyclization step.[1] |
| Formation of Polymeric Material | Dimerization or polymerization of starting materials or intermediates. | High concentration of reactive intermediates; inappropriate reaction temperature or solvent. | - Adjust Reactant Concentration: Lowering the concentration of the reactants may reduce the rate of polymerization. - Control Reagent Addition: Slow, controlled addition of one of the reactants can help to maintain a low concentration of reactive intermediates. - Solvent Selection: Use a solvent that effectively solubilizes all reactants and intermediates. Polar solvents like ethanol, methanol, or DMF are commonly used.[1] |
| Difficult Purification | Multiple byproducts with similar polarities to the desired product. | A combination of the issues listed above. | - Recrystallization: This is often an effective method for purifying solid 2-aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1] - Column Chromatography: For complex mixtures or oily products, silica gel column chromatography using a gradient eluent system (e.g., ethyl acetate in hexanes) is recommended.[1] |
Experimental Protocols
General Experimental Protocol for the Gewald Synthesis of 2-Aminothiophenes
This is a general procedure and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., phenylacetaldehyde, 10 mmol), the active methylene compound (e.g., ethyl 3-oxobutanoate, 10 mmol), and elemental sulfur (12 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or methanol (20-30 mL). Then, add the basic catalyst (e.g., morpholine or triethylamine, 10-20 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-50°C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Acetyl-3-Amino-5-Phenylthiophene
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-Acetyl-3-Amino-5-Phenylthiophene. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guides
Recrystallization Issues
Question 1: My this compound fails to crystallize from solution. What are the possible causes and solutions?
Answer: Failure to crystallize is a common issue that can be attributed to several factors. The primary reasons include the solution not being sufficiently saturated, the cooling process being too rapid, or the presence of impurities that inhibit crystal formation.
Troubleshooting Steps:
-
Increase Concentration: If the solution is not saturated, you can gently heat it to evaporate some of the solvent. This will increase the concentration of the compound and promote crystallization upon cooling.
-
Slow Cooling: Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels, before transferring it to an ice bath.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a small "seed" crystal to the supersaturated solution to initiate crystallization.
-
-
Pre-purification: If significant impurities are present, they can interfere with the crystal lattice formation. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities before recrystallization.
Question 2: I am observing low recovery of my purified this compound after recrystallization. How can I improve the yield?
Answer: Low recovery is often due to using an excessive amount of solvent for dissolution or the compound having significant solubility in the cold solvent.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to completely dissolve the crude product. Adding solvent in small portions near the boiling point will help avoid using an excess.
-
Solvent Selection: The ideal recrystallization solvent should have high solubility for the compound at elevated temperatures and low solubility at low temperatures. If your compound is significantly soluble even at low temperatures, you may need to screen for a more suitable solvent or solvent system.
-
Ice-Cold Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove adhering mother liquor without dissolving a significant portion of your product.
-
Second Crop: The mother liquor from the first filtration will still contain some dissolved product. Concentrating the mother liquor and cooling it again may yield a second crop of crystals, which can be combined with the first if the purity is acceptable.
Column Chromatography Issues
Question 3: My this compound is streaking or "tailing" on the silica gel column. What is causing this and how can I fix it?
Answer: Tailing is often observed with polar compounds like this compound due to strong interactions with the acidic silanol groups on the silica gel surface. The presence of both an amino and a carbonyl group can exacerbate this issue.
Troubleshooting Steps:
-
Deactivate Silica Gel: Add a small percentage of a basic modifier, such as triethylamine (0.5-2%), to your eluent. This will neutralize the acidic sites on the silica gel and reduce strong interactions, leading to more symmetrical peaks.
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral alumina can be a good alternative for basic compounds. Reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is another effective option for polar compounds.
-
Optimize Solvent System: Ensure your chosen solvent system provides an optimal retention factor (Rf) of 0.2-0.4 on a TLC plate. A solvent system that is too weak can lead to excessive interaction with the stationary phase and cause tailing.
-
Sample Loading: Overloading the column can lead to band broadening and tailing. A general guideline is to use a silica gel to crude product weight ratio of 50:1 to 100:1. Also, ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.
Question 4: I am having difficulty separating this compound from a closely related impurity. How can I improve the resolution?
Answer: Poor separation of compounds with similar polarities is a common challenge in column chromatography.
Troubleshooting Steps:
-
Solvent System Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). The goal is to find a mobile phase that maximizes the difference in Rf values (ΔRf) between your product and the impurity. Sometimes, switching one of the solvents in your binary mixture (e.g., using dichloromethane instead of ethyl acetate with hexane) or using a ternary solvent mixture can significantly improve selectivity.
-
Gradient Elution: Employing a shallow gradient, where the polarity of the eluent is increased slowly over time, can effectively separate compounds with close Rf values.
-
Column Dimensions: Use a longer and narrower column. This increases the surface area of the stationary phase and the number of theoretical plates, which enhances separation efficiency.
-
Stationary Phase with Different Selectivity: If optimizing the mobile phase is insufficient, consider a stationary phase with a different selectivity. For aromatic compounds like this compound, a phenyl-functionalized silica gel could offer different interactions (π-π stacking) and improve separation from non-aromatic impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter during the purification of this compound, especially if synthesized via the Gewald reaction?
A1: The Gewald reaction is a common method for synthesizing 2-aminothiophenes. Potential impurities include:
-
Unreacted Starting Materials: Such as the ketone/aldehyde, the active methylene nitrile, and elemental sulfur.
-
Intermediates: The initial Knoevenagel condensation product may be present if the reaction did not go to completion.
-
Side-Products: Dimerization or polymerization of starting materials or intermediates can occur, especially under harsh reaction conditions. Other polysubstituted thiophenes can also form as byproducts.[2][3]
Q2: What is a good starting point for selecting a recrystallization solvent for this compound?
A2: Due to the presence of polar functional groups (amino and acetyl) and a nonpolar (phenyl) group, a single solvent may not be ideal. A mixed solvent system is often effective. Good starting points for solvent screening include:
-
Alcohols: Ethanol or isopropanol.
-
Esters/Ketones: Ethyl acetate or acetone.
-
Hydrocarbons: Hexane or heptane (as the anti-solvent in a mixed system).
A common approach is to dissolve the compound in a minimum amount of a hot "good" solvent (like ethanol or ethyl acetate) and then add a "poor" solvent (like hexane or water) dropwise until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals.
Q3: How can I monitor the purity of this compound during the purification process?
A3:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a column chromatography separation and to assess the purity of fractions. A suitable solvent system (e.g., hexane:ethyl acetate) should be used to achieve good separation between the product and impurities. Visualization can be done under a UV lamp.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method is recommended. A C18 column with a mobile phase of acetonitrile and water (with a small amount of an acid modifier like formic or trifluoroacetic acid) is a common starting point. Detection is typically done with a UV detector.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure of the purified product and to detect the presence of impurities by identifying characteristic peaks that do not belong to the target molecule.
Q4: Is this compound stable during purification?
A4: Aminothiophenes can be susceptible to oxidation and decomposition, especially if exposed to air, light, and acidic conditions for prolonged periods. The amino group can be particularly sensitive.
-
On Silica Gel: The acidic nature of silica gel can potentially cause degradation of sensitive compounds. If you observe the appearance of new spots on a 2D TLC (where the plate is run, dried, rotated 90 degrees, and run again in the same solvent), it may indicate on-plate decomposition. Using deactivated silica or an alternative stationary phase like alumina can mitigate this.
-
In Solution: It is generally advisable to work up and purify the compound promptly after synthesis. If storage in solution is necessary, it should be done under an inert atmosphere (e.g., nitrogen or argon) and in the dark, preferably at low temperatures. The stability in various solvents should be experimentally determined if long-term storage is required.
Data Presentation
Table 1: Representative Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Estimated Purity Improvement |
| Water | Insoluble | Insoluble | - | - |
| Ethanol | Sparingly Soluble | Soluble | Good | +++ |
| Hexane | Insoluble | Sparingly Soluble | - | - |
| Ethyl Acetate | Soluble | Very Soluble | Poor | + |
| Ethanol/Water (e.g., 9:1) | Sparingly Soluble | Soluble | Excellent | ++++ |
| Ethyl Acetate/Hexane (e.g., 1:2) | Sparingly Soluble | Soluble | Good | +++ |
Note: This table provides representative data. Optimal solvent systems and ratios should be determined experimentally for each batch of crude product.
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) or Neutral Alumina |
| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate (e.g., starting with 95:5 and gradually increasing to 80:20) |
| Eluent Modifier | 0.5-1% Triethylamine (if tailing is observed on silica gel) |
| Loading Technique | Wet loading in minimal solvent or dry loading on silica gel |
| Monitoring | TLC analysis of fractions (UV visualization) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests (see Table 1), select a suitable solvent or mixed solvent system (e.g., Ethanol/Water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a mixed solvent system, add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Add a few drops of the first solvent to redissolve the precipitate. Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). Aim for an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble samples, perform dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as the column runs (gradient elution) to elute the product and any more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
References
Optimization of reaction conditions for the Gewald synthesis
For researchers, scientists, and drug development professionals engaged in the Gewald synthesis of substituted 2-aminothiophenes, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to navigate common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Gewald synthesis in a question-and-answer format, offering potential causes and solutions.
Issue 1: Low or No Product Yield
-
Question: My Gewald reaction is resulting in a very low yield or no desired 2-aminothiophene product. What are the primary factors to investigate?
-
Answer: Low or no product yield in a Gewald reaction can stem from several factors, primarily related to the initial Knoevenagel condensation, sulfur reactivity, and reaction conditions.[1][2]
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Inefficient Knoevenagel Condensation: This is the crucial first step.[1] If the condensation between the carbonyl compound and the active methylene nitrile fails, the subsequent thiophene ring formation cannot occur.[1]
-
Base Selection: The choice of base is critical. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine are commonly used.[3] For less reactive ketones, a stronger base may be necessary.[3]
-
Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or a dehydrating agent can be beneficial.[3]
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be activated to participate in the reaction.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of sulfur.[3][4]
-
Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can improve sulfur's reactivity.[3] However, excessive heat can lead to the formation of side products.[3]
-
-
Steric Hindrance: Sterically hindered ketones may react poorly in a one-pot setup.[3]
-
Modified Protocol: A two-step procedure can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation and then react it with sulfur and a base in a separate step.[3]
-
-
Incorrect Stoichiometry: Ensure accurate measurement and purity of all reagents.[3]
-
Issue 2: Significant Byproduct Formation
-
Question: My reaction mixture contains a significant amount of byproducts, which is complicating the purification process. What are the common byproducts and how can I minimize their formation?
-
Answer: Byproduct formation is a common issue and can often be mitigated by optimizing reaction conditions.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will observe unreacted carbonyl and active methylene compounds.[3]
-
Mitigation: Increase the reaction time, optimize the temperature, or consider a more effective catalyst.[3]
-
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow.[3]
-
Mitigation: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are adequate for cyclization.[3]
-
-
Dimerization or Polymerization: Starting materials or intermediates can undergo self-condensation.[3] The dimerization of the α,β-unsaturated nitrile intermediate to form a six-membered ring can compete with the desired cyclization.[5][6]
-
Mitigation: Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[3]
-
-
Issue 3: Purification Challenges
-
Question: I am having difficulty isolating the pure 2-aminothiophene from the crude reaction mixture. What are the recommended purification strategies?
-
Answer: The purification of 2-aminothiophenes can be achieved through several standard laboratory techniques.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[3] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3]
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a viable option.[3] A common eluent system is a gradient of ethyl acetate in hexanes.[3]
-
Washing: Washing the crude product with water can help remove inorganic salts and polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald synthesis?
A1: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[3] The mechanism is generally understood to proceed through three main stages:[3][7][8]
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation between an active methylene compound and a carbonyl compound to form an α,β-unsaturated nitrile intermediate.[3][9]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate.[1] The exact mechanism of this step is complex.[3]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1][3] The cyclization and subsequent aromatization are the primary thermodynamic driving forces for the reaction.[3][10]
Q2: What are the most common starting materials for the Gewald synthesis?
A2: The versatility of the Gewald reaction allows for a wide variety of commercially available starting materials:[3]
-
Carbonyl Compounds: A broad range of aldehydes and ketones can be used. However, sterically hindered ketones may require modified conditions.[3]
-
Active Methylene Compounds: These are compounds with a CH₂ group flanked by two electron-withdrawing groups, such as ethyl cyanoacetate, malononitrile, and cyanoacetamide.[3]
-
Elemental Sulfur: This provides the sulfur atom for the thiophene ring.[3]
Q3: What is the role of the base in the Gewald synthesis?
A3: The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation.[3] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine.[3] The choice of base can significantly impact the reaction rate and yield.[3]
Q4: Can microwave irradiation be used to improve the Gewald reaction?
A4: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.[1][3][8]
Q5: Is it possible to perform the Gewald reaction under solvent-free conditions?
A5: Yes, solvent-free Gewald reactions have been successfully carried out, often utilizing techniques like high-speed ball milling or heating in a conventional oven.[1][11] These methods align with the principles of green chemistry and can simplify the workup procedure.[1]
Data Presentation
Table 1: Effect of Different Solvents on the Yield of a Model Gewald Reaction. [1]
| Solvent | Time (min) | Yield (%) |
| Ethanol | 25 | 94 |
| Methanol | 25 | 92 |
| Water | 60 | 62 |
| Acetonitrile | 45 | 74 |
| Toluene | 60 | 52 |
| Ethanol/Water (1:1) | 45 | 88 |
| DMSO | 20 | 68 |
| DMF | 20 | 64 |
| Ethanol/Water (9:1) | 25 | 96 |
Experimental Protocols
General One-Pot Synthesis of 2-Aminothiophenes
This is a general guideline and may require optimization for specific substrates.[1][3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1-1.2 equivalents).[1][3]
-
Solvent and Base Addition: Add a suitable solvent (e.g., ethanol, methanol, or DMF).[1] Then, add the base (e.g., morpholine or triethylamine, typically 10-20 mol% or up to 1-1.5 equivalents).[1][3]
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., room temperature to 40-60 °C).[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3] Reaction times can vary from a few hours to overnight.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[3]
Visualizations
Caption: Experimental workflow for the Gewald synthesis.
Caption: Troubleshooting logic for low yield in Gewald synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Gewald_reaction [chemeurope.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Side reactions to avoid in the synthesis of 2-aminothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-aminothiophenes, with a focus on avoiding undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiophenes and what is its general mechanism?
A1: The most widely used method is the Gewald reaction, a one-pot, multi-component synthesis.[1][2] The reaction proceeds through three primary stages:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation of a carbonyl compound (ketone or aldehyde) with an active methylene compound (e.g., α-cyanoester, malononitrile) to form an α,β-unsaturated nitrile intermediate.[1][3]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex.[1]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.[3]
Q2: What are the typical starting materials for the Gewald synthesis?
A2: The versatility of the Gewald reaction allows for a wide range of readily available starting materials:
-
Carbonyl Compounds: A variety of aldehydes and ketones can be utilized. However, sterically hindered ketones might necessitate modified reaction conditions.[1]
-
Active Methylene Compounds: These are compounds possessing a CH₂ group positioned between two electron-withdrawing groups. Common examples include ethyl cyanoacetate, malononitrile, and cyanoacetamide.[1]
-
Elemental Sulfur: This serves as the source of the sulfur atom for the thiophene ring.[1]
Q3: What is the function of the base in the Gewald synthesis?
A3: The base is a critical component, primarily acting as a catalyst for the initial Knoevenagel-Cope condensation.[1] Commonly employed bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine. The choice of base can significantly influence the reaction rate and overall yield. In some instances, the amine can also function as a nucleophile to activate the elemental sulfur.[1]
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This guide addresses specific issues that may arise during the synthesis of 2-aminothiophenes, focusing on the identification and prevention of common side reactions.
Issue 1: Presence of a significant amount of Knoevenagel-Cope intermediate in the final product.
-
Description: The α,β-unsaturated nitrile, an intermediate in the reaction, may be observed in the product mixture if the subsequent sulfur addition and cyclization steps are slow or incomplete.[1]
-
Troubleshooting Strategies:
-
Ensure Sufficient Sulfur: Verify that an adequate amount of elemental sulfur is present in the reaction mixture.
-
Optimize Reaction Conditions: Adjust the temperature and choice of base to facilitate the cyclization step.[1] Gentle heating (typically 40-60 °C) can improve the reactivity of sulfur.[1]
-
Increase Reaction Time: Allow for a longer reaction time to ensure the conversion of the intermediate to the final product.
-
Issue 2: Formation of Dimerization or Polymerization Byproducts.
-
Description: The Knoevenagel-Cope intermediate can undergo self-condensation or dimerization, competing with the desired intramolecular cyclization to form the thiophene ring.[4] In some cases, this dimerization can be a significant side reaction, leading to a reduced yield of the desired 2-aminothiophene.[5]
-
Troubleshooting Strategies:
-
Adjust Reactant Concentration: Lowering the concentration of the reactants can disfavor the intermolecular dimerization reaction.
-
Modify Reagent Addition: A slower, controlled addition of the reagents can help to maintain a low concentration of the reactive intermediate, thereby minimizing dimerization.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the intramolecular cyclization.
-
Issue 3: Low or No Yield of the Desired 2-Aminothiophene.
-
Description: The reaction fails to produce the expected product or results in a very low yield.
-
Troubleshooting Strategies:
-
Verify Knoevenagel-Cope Condensation: Confirm that the initial condensation is occurring. This can be checked by running a small-scale reaction without sulfur and analyzing for the presence of the α,β-unsaturated nitrile.
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be required. Consider screening different bases like piperidine, morpholine, or triethylamine.[1]
-
Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or a dehydrating agent can improve the yield.[1]
-
Sulfur Solubility and Reactivity: Ensure the sulfur is adequately dissolved and reactive. Polar solvents like ethanol, methanol, or DMF can enhance sulfur's solubility and reactivity.[1] Gentle heating can also be beneficial, but excessive heat may lead to side reactions.[1]
-
Steric Hindrance: For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[1]
-
Data Presentation: Impact of Reaction Conditions on Product Distribution
While specific quantitative data for side product formation is often dependent on the specific substrates used, the following table provides a qualitative summary of the expected impact of changing reaction parameters on the product distribution.
| Parameter | Change | Expected Impact on 2-Aminothiophene Yield | Expected Impact on Side Product Formation |
| Temperature | Increase | Generally increases, but can decrease at very high temperatures | May increase dimerization/polymerization at higher temperatures |
| Base | Stronger Base | Can increase for less reactive ketones | May increase side reactions if not optimized |
| Concentration | Decrease | May decrease reaction rate | Can decrease intermolecular side reactions like dimerization |
| Solvent | More Polar | Generally increases | Can influence the solubility and reactivity of all components |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Gewald Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone or aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Solvent and Base Addition: Add the chosen solvent (e.g., ethanol, methanol, or DMF) to the flask.
-
Reaction Execution: Add the base (e.g., morpholine or triethylamine, 10-20 mol%) to the mixture. Stir the reaction at room temperature or heat to 40-50 °C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Two-Step Synthesis for Sterically Hindered Ketones
Step A: Synthesis and Isolation of the Knoevenagel-Cope Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve the sterically hindered ketone (1 equivalent) and the active methylene nitrile (1 equivalent) in a suitable solvent (e.g., toluene).
-
Base Addition: Add a catalytic amount of a suitable base (e.g., piperidine).
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the condensation.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude α,β-unsaturated nitrile, which can be purified by column chromatography or used directly in the next step.
Step B: Cyclization to the 2-Aminothiophene
-
Reaction Setup: In a separate flask, dissolve the isolated α,β-unsaturated nitrile (1 equivalent) and elemental sulfur (1.1 equivalents) in a polar solvent (e.g., ethanol).
-
Base Addition: Add a suitable base (e.g., morpholine).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1.
Visualizations
Caption: The Gewald reaction pathway for the synthesis of 2-aminothiophenes, highlighting the formation of the key intermediate and a common dimerization side reaction.
Caption: A troubleshooting workflow for addressing low yields and impurities in 2-aminothiophene synthesis, outlining key checkpoints and optimization strategies.
References
Technical Support Center: Synthesis of 2-Acetyl-3-Amino-5-Phenylthiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-Acetyl-3-Amino-5-Phenylthiophene, primarily via the Gewald reaction.
Troubleshooting Guide
Low product yield in the Gewald synthesis of this compound can arise from several factors, ranging from the quality of the starting materials to suboptimal reaction conditions. This guide addresses common issues in a question-and-answer format to help diagnose and resolve experimental problems.
Q1: My reaction is not proceeding, or the yield is very low. What are the most critical initial steps to check?
A1: The initial and most crucial stage of the Gewald reaction is the Knoevenagel condensation between the ketone (acetophenone) and the active methylene nitrile (e.g., cyanoacetamide or malononitrile). If this condensation fails, the subsequent steps leading to the thiophene ring cannot occur.
-
Verify Starting Material Quality: Ensure your acetophenone is free of impurities and that the active methylene nitrile has not degraded.
-
Initial Condensation Check: Consider running a small-scale reaction of just the acetophenone and the active methylene nitrile with the base. You can monitor the formation of the condensed product by Thin Layer Chromatography (TLC) to confirm this initial step is working before adding sulfur.[1]
Q2: I've confirmed the initial condensation is working, but the overall yield is still poor. What should I investigate next?
A2: After the Knoevenagel condensation, the addition of sulfur and the subsequent cyclization are the next critical phases. Issues in these stages often relate to reaction conditions and the reactivity of intermediates.
-
Suboptimal Temperature: The reaction temperature influences the rate of both sulfur addition and cyclization. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.
-
Incorrect Solvent: The polarity of the solvent can significantly impact the reaction. Polar solvents like ethanol, methanol, or Dimethylformamide (DMF) are commonly used as they can enhance the condensation of intermediates with sulfur. The solubility of elemental sulfur in the chosen solvent is also a key consideration.
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield. The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.[2]
Q3: How does the choice of base affect the reaction yield?
A3: The base is a critical catalyst for the initial Knoevenagel condensation.[2]
-
Base Selection: Commonly used bases include secondary amines like morpholine and piperidine, as well as tertiary amines such as triethylamine.[2] For less reactive ketones, a stronger base or a different class of base might be necessary.[2]
-
Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it is formed.[2]
Q4: I am observing the formation of multiple side products, complicating purification. What are the likely byproducts and how can I minimize them?
A4: The presence of significant byproducts can make purification challenging.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted acetophenone and the active methylene nitrile. To mitigate this, you can try increasing the reaction time, optimizing the temperature, or considering a more effective catalyst.[2]
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[2]
-
Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization. To avoid this, adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.[2]
Q5: I am having difficulty isolating a pure solid product. What purification strategies are recommended?
A5: Difficulty in isolating the pure this compound can be due to residual impurities or the physical nature of the crude product.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]
-
Product is an Oil: If the product is an oil instead of a solid, it may be due to the presence of solvent or impurities. Try precipitating the product by adding a non-polar solvent to a solution of the product in a polar solvent. If that fails, column chromatography may be necessary to isolate the pure compound. Ensure the product is thoroughly dried under vacuum.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most established and widely utilized synthetic approach is the Gewald reaction. This multicomponent condensation reaction involves the combination of a ketone (acetophenone), an α-cyanoester or a similar active methylene nitrile, and elemental sulfur in the presence of a basic catalyst to produce the polysubstituted 2-aminothiophene.[4]
Q2: What are the key factors influencing the yield and purity in this synthesis?
A2: Several factors can significantly impact the outcome of the synthesis:
-
Reactant Quality: The purity of the starting materials, including acetophenone, the active methylene nitrile, and sulfur, is crucial.[5]
-
Temperature Control: The reaction temperature needs to be carefully controlled to manage the reaction rate and minimize the formation of side products.[5]
-
Reaction Time: Adequate reaction time is necessary for the completion of the cyclization and aromatization steps.[5]
-
Choice of Base: The type and amount of base used can influence the rate of the initial condensation and subsequent steps.[2]
Q3: Are there greener or more efficient methods for this synthesis?
A3: Yes, modifications to the traditional Gewald reaction have been developed to improve efficiency and reduce environmental impact.
-
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to significantly reduce reaction times while maintaining comparable yields to conventional heating methods.[4][6]
-
Solvent-Free Conditions: Solvent-free synthetic approaches, such as using ball-milling techniques, have been developed to minimize the environmental impact of the synthesis.[7]
Data Presentation
Table 1: Typical Reaction Parameters for Gewald Synthesis of 2-Aminothiophenes
| Parameter | Typical Range/Value | Notes |
| Starting Ketone | Acetophenone | For the synthesis of the title compound. |
| Active Methylene Nitrile | Cyanoacetamide, Malononitrile | Equimolar ratio with the ketone is common. |
| Sulfur | Elemental Sulfur (powdered) | A slight excess may be used. |
| Base | Morpholine, Piperidine, Triethylamine | Catalytic amounts are typically sufficient. |
| Solvent | Ethanol, Methanol, DMF | Polar solvents are generally preferred.[2] |
| Temperature | 40 - 70 °C | Optimization may be required.[2] |
| Reaction Time | 2 - 24 hours | Monitored by TLC until completion. |
| Purification | Recrystallization (e.g., from ethanol) | To obtain a pure solid product.[2] |
Experimental Protocols
General Protocol for the Gewald Synthesis of this compound:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of acetophenone, the chosen active methylene nitrile (e.g., cyanoacetamide), and elemental sulfur in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., morpholine or triethylamine) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (typically between 40-70°C) and maintain for 2-6 hours. The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Isolation: If a precipitate forms, collect the solid by filtration and wash with cold ethanol. If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purification: The crude product can then be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[3]
Mandatory Visualization
Caption: Experimental workflow for the Gewald synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Column Chromatography for 2-Aminothiophene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of 2-aminothiophene derivatives via column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is column chromatography a common method for purifying 2-aminothiophene derivatives?
A1: Column chromatography is a highly effective technique for separating 2-aminothiophene derivatives from unreacted starting materials, byproducts, and other impurities generated during synthesis.[1][2][3] Its versatility allows for the separation of compounds with a wide range of polarities, which is common for this class of molecules. Many synthetic procedures for 2-aminothiophenes report using silica gel chromatography for purification.[4]
Q2: What is the most common stationary phase used for the purification of 2-aminothiophene derivatives?
A2: The most commonly used stationary phase is silica gel (SiO₂).[4][5] Silica gel is a polar adsorbent, making it suitable for normal-phase chromatography.[6] However, due to the basic nature of the amino group, interactions with the acidic silanol groups on the silica surface can sometimes lead to issues like peak tailing or irreversible adsorption.[7][8]
Q3: What should I do if my 2-aminothiophene derivative shows poor behavior on standard silica gel?
A3: If you observe significant tailing or low recovery, you can deactivate the silica gel. This is typically done by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (e.g., 0.1-1% v/v), to the mobile phase.[7] This neutralizes the acidic sites on the silica gel, improving the chromatography of basic compounds.[5][7] Alternatively, other stationary phases like neutral or basic alumina can be considered.[7][9]
Q4: How do I choose an appropriate mobile phase (eluent)?
A4: The choice of mobile phase is crucial and is typically determined by running preliminary Thin Layer Chromatography (TLC) experiments.[5][8] A common solvent system for these derivatives is a mixture of a non-polar solvent like n-hexane or cyclohexane and a more polar solvent like ethyl acetate.[2][10] The goal is to find a solvent ratio that gives your desired compound an Rf value of approximately 0.2-0.4 for good separation.[7][11]
Q5: Are 2-aminothiophene derivatives generally stable during silica gel chromatography?
A5: While 2-aminothiophenes are generally stable crystalline solids, some derivatives can be sensitive to the acidic nature of silica gel and may degrade.[7][12] It is recommended to perform a stability test by spotting the compound on a TLC plate, letting it sit for a period, and then developing it to see if any new spots (degradation products) appear.[13][14]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of 2-aminothiophene derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots | Inappropriate mobile phase polarity.[2] | Systematically screen different solvent systems using TLC to find the optimal mobile phase for separation.[2] |
| Column overloading.[7] | Reduce the amount of crude material loaded. A general guideline is a silica-to-sample weight ratio of 50:1 to 100:1.[7] | |
| Improperly packed column (cracks/channels).[2][11] | Ensure the column is packed uniformly using a slurry method and is never allowed to run dry.[2][11] | |
| Compound Elutes Too Slowly or Not at All (Low Rf) | The mobile phase is not polar enough.[2] | Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).[2] |
| Strong interaction with silica gel due to the basic amino group.[7] | Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize acidic silica sites.[7] Consider using a different stationary phase like neutral alumina.[7] | |
| Compound Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Tailing or Streaking of Spots | Acidic nature of silica gel interacting with the basic amino group.[7] | Add a small percentage of triethylamine or ammonia to the mobile phase to improve peak shape.[7] |
| Sample overload.[2][11] | Reduce the amount of sample loaded onto the column.[2] | |
| Sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent and load it carefully onto the column surface.[14] Consider dry loading for samples with poor solubility in the eluent.[14][15] | |
| Low Product Recovery | Compound is irreversibly adsorbed onto the silica gel.[7] | Use a deactivated stationary phase (e.g., with triethylamine) or switch to alumina.[7] At the end of the run, flush the column with a very polar solvent (e.g., methanol) to elute any remaining compounds.[8] |
| Product decomposition on the column.[9][13] | Test for stability on a TLC plate first.[14] If decomposition is observed, consider using a less acidic stationary phase like deactivated silica or alumina.[9][13] | |
| Product Fractions are Dilute | The compound is eluting very slowly over many fractions (band broadening).[13] | Consider switching from isocratic to gradient elution, where the polarity of the mobile phase is gradually increased.[13][16] This can help to sharpen peaks and reduce elution time.[16][17] |
Quantitative Data
Table 1: Common Solvents and Their Properties for Mobile Phase Selection
| Solvent | Polarity Index | Eluotropic Strength (ε° on Silica) |
| n-Hexane | 0.1 | 0.01 |
| Cyclohexane | 0.2 | 0.04 |
| Toluene | 2.4 | 0.29 |
| Dichloromethane | 3.1 | 0.42 |
| Diethyl Ether | 2.8 | 0.38 |
| Ethyl Acetate | 4.4 | 0.58 |
| Acetone | 5.1 | 0.56 |
| Acetonitrile | 5.8 | 0.65 |
| Methanol | 5.1 | 0.95 |
Data is compiled from various chromatography resources. Polarity is relative and can vary slightly based on the scale used.
Experimental Protocols
Protocol 1: Column Chromatography of a 2-Aminothiophene Derivative
This protocol provides a general methodology. Specific solvent systems and volumes will need to be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
-
Select a glass column of appropriate size. For a 1g sample, a 40mm diameter column is a good starting point.
-
Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (~0.5 cm).
-
Prepare a slurry of silica gel (40-63 µm particle size is common for flash chromatography) in the initial, least polar eluent.[3]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.
-
Once the silica is packed, add another thin layer of sand (~0.5 cm) on top to prevent disturbance during sample and eluent addition.[14]
2. Sample Loading:
-
Wet Loading: Dissolve the crude 2-aminothiophene derivative in the minimum amount of the eluent or a slightly more polar solvent.[14] Using a pipette, carefully add the solution to the top of the silica bed.[14] Drain the solvent until it is level with the sand, then carefully add the mobile phase.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane).[14] Add a small amount of silica gel (2-3 times the sample weight) to this solution.[14] Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[14][15] Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
-
Isocratic Elution: Continuously add the pre-determined mobile phase to the top of the column.[17][18] Maintain a constant flow rate and collect fractions of a consistent volume.
-
Gradient Elution: Start with a low-polarity mobile phase.[16] Gradually increase the polarity by adding increasing amounts of the more polar solvent.[16] This is particularly useful for separating compounds with a wide range of polarities.[17]
-
Collect the eluent in numbered test tubes or flasks.
4. Analysis of Fractions:
-
Monitor the collected fractions using TLC to identify which ones contain the desired product.
-
Combine the pure fractions containing the target compound.
-
Remove the solvent using a rotary evaporator to yield the purified 2-aminothiophene derivative.[3]
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. ijrpr.com [ijrpr.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. scribd.com [scribd.com]
- 16. biotage.com [biotage.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Microwave-Assisted Gewald Synthesis of 2-Acetyl-3-Amino-5-Phenylthiophene
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the microwave-assisted Gewald synthesis of 2-Acetyl-3-Amino-5-Phenylthiophene. It is designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a question-and-answer format to help diagnose and resolve experimental problems.
Q1: My reaction yield is very low or I obtained no product. What are the primary factors to investigate?
Low or no yield in the Gewald synthesis can often be traced back to a few critical factors:
-
Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound (phenylacetaldehyde) and the active methylene nitrile (cyanoacetone) is a crucial first step.[1][2] If this step fails, the thiophene ring cannot form.
-
Solution: Verify the purity and integrity of your starting materials and base. The base is critical; consider screening common bases like morpholine, piperidine, or triethylamine to find the most effective one for your specific substrates.[3]
-
-
Poor Sulfur Reactivity: Elemental sulfur must be effectively incorporated into the reaction intermediate.
-
Incorrect Stoichiometry: The ratio of reactants is crucial for driving the reaction to completion.
-
Solution: Double-check the purity of all reagents and ensure they are measured accurately according to the validated protocol.[3]
-
Q2: The crude product is impure and difficult to purify. What are the common byproducts and how can I remove them?
Impurities can arise from incomplete reactions or side reactions. Common contaminants include:
-
Unreacted Starting Materials: If the reaction does not go to completion, the starting materials will contaminate the product.[3]
-
Mitigation: Increase the reaction time or optimize the microwave temperature and power. Ensure your base is active and present in the correct catalytic amount.[3]
-
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile intermediate may be present if the subsequent sulfur addition and cyclization steps are slow.[3]
-
Mitigation: Confirm that sufficient elemental sulfur is used and that the reaction conditions are adequate to promote the cyclization step.[3]
-
-
Residual Elemental Sulfur: Sulfur can be difficult to remove completely from the crude product.[1]
-
Purification: Recrystallization from a suitable solvent like ethanol is often effective. Alternatively, washing the crude solid with a solvent in which sulfur is soluble but the desired product is not can be beneficial.[1]
-
-
Dimeric Byproducts: The α,β-unsaturated nitrile intermediate can sometimes undergo dimerization.[1]
-
Mitigation: This can be minimized by optimizing reactant concentrations and reaction temperature. If dimers form, purification via column chromatography may be necessary.[1]
-
Q3: My reaction mixture turned dark or charred inside the microwave reactor. What caused this?
Charring is typically a sign of localized overheating due to excessive microwave power.
-
Solution: Reduce the microwave power setting. Employing pulsed heating cycles can provide better temperature control. Ensure the reaction mixture is being stirred efficiently throughout the irradiation period to distribute the heat evenly.
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism of the Gewald reaction?
The reaction is understood to proceed through three primary stages:[1]
-
Knoevenagel Condensation: A base catalyzes the condensation of the ketone or aldehyde with the active methylene nitrile, forming an α,β-unsaturated nitrile intermediate.[1][6]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated intermediate.[1]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final 2-aminothiophene product.[1][2]
Q5: Why is microwave assistance beneficial for the Gewald synthesis?
Microwave irradiation offers several advantages over conventional heating methods. It provides rapid, volumetric heating of the reaction mixture, which often leads to:[2]
-
Significantly reduced reaction times.[5]
-
Improved reaction yields.[5]
-
Fewer side reactions due to shorter exposure to high temperatures.
Q6: What are the appropriate starting materials for synthesizing this compound?
The key components for this specific synthesis are:
-
A phenyl-substituted carbonyl compound: Phenylacetaldehyde
-
An active methylene nitrile containing an acetyl group: Cyanoacetone (or its sodium salt)[7]
-
Elemental Sulfur
-
A basic catalyst: Triethylamine, Morpholine, or Pyrrolidine [5][7]
Quantitative Data Summary
The following table summarizes typical reaction parameters for microwave-assisted Gewald syntheses, providing a baseline for optimization.
| Carbonyl Compound | Active Nitrile | Base | Solvent | Microwave Temp. | Time (min) | Yield (%) | Reference |
| 4-Nitroacetophenone | Ethylcyanoacetate | - | Ethanol | 120°C | 46 | - | [4] |
| Cyclohexanone | Malononitrile | Pyrrolidine | DMF | 50°C | 30 | 95 | [5] |
| Various Aldehydes/Ketones | Malononitrile | - | - | - | - | 42-90 | [6] |
| Dithiane Adduct | Cyanoacetone | Triethylamine | DMF | 60°C (Conv.) | 300 | - | [7] |
Note: The conditions from the literature are for similar 2-aminothiophene syntheses and serve as a strong starting point for the target molecule.
Experimental Protocol
This protocol describes a general procedure for the microwave-assisted synthesis of this compound.
Reagents:
-
Phenylacetaldehyde
-
Cyanoacetone
-
Elemental Sulfur (S₈)
-
Base (e.g., Pyrrolidine or Triethylamine)
-
Solvent (e.g., DMF or Ethanol)
Procedure:
-
In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine phenylacetaldehyde (1 mmol), cyanoacetone (1.1 mmol), and elemental sulfur (1.1 mmol).
-
Add the solvent (3 mL) to the vessel.
-
Add the base (1 mmol) to the mixture.
-
Seal the vessel securely and place it in the cavity of a microwave reactor.
-
Set the reaction parameters. A starting point for optimization could be a temperature of 50-75°C and a reaction time of 30 minutes, with continuous stirring.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the vessel to room temperature using a compressed air stream.
-
Pour the reaction mixture into a beaker containing ice-cold water (20 mL) to precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.
Visualizations
Below are diagrams illustrating the experimental workflow, troubleshooting logic, and reaction mechanism.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
Caption: The three main stages of the Gewald reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. ijert.org [ijert.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Gewald Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Gewald reaction for the synthesis of 2-aminothiophenes.
Troubleshooting Guide
This guide addresses common issues encountered during the Gewald reaction in a question-and-answer format, offering potential causes and solutions to streamline your experimental workflow.
Q1: Why is my reaction yield consistently low or non-existent?
Low or no product yield in the Gewald reaction can be attributed to several factors, ranging from suboptimal reaction conditions to reagent quality.[1][2]
-
Inefficient Knoevenagel-Cope Condensation: This initial, base-catalyzed step is critical.[3]
-
Base Selection: The choice and amount of base are crucial. For less reactive ketones, a stronger base might be necessary. Consider screening common bases like piperidine, morpholine, or triethylamine.[3]
-
Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve yields.[3]
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur must be effectively incorporated into the reaction.
-
Incorrect Stoichiometry or Reagent Purity:
Q2: I am observing significant byproduct formation. How can I improve the purity of my product?
The formation of byproducts is a common challenge that complicates purification.
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted carbonyl and active methylene compounds. To mitigate this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[3]
-
Dimerization or Polymerization: Starting materials or intermediates can sometimes self-condense or polymerize.[2][3] Adjusting reactant concentrations, modifying the rate of reagent addition, or changing the solvent can help minimize these side reactions.[3]
-
Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile intermediate indicates that the subsequent sulfur addition and cyclization are slow.[3] Ensure sufficient sulfur is present and that the reaction conditions (temperature and base) are suitable for cyclization.[3]
Q3: The reaction has stalled and is not proceeding to completion. What steps can I take?
A stalled reaction can often be restarted or driven to completion with some adjustments.
-
Verify Reaction Conditions: Double-check the temperature, stirring, and atmosphere to ensure they align with the protocol.
-
Reagent Activity: If you suspect a reagent has degraded, such as an old sulfurizing agent, using a fresh batch may be necessary.[4]
-
Increase Catalyst Loading: In some cases, incrementally adding more catalyst can restart a stalled reaction.
-
Thick Slurry Formation: If the reaction mixture becomes an unstirrable slurry, it can prevent reagents from interacting.[4] Careful dilution with a compatible, dry, and inert solvent can restore fluidity.[4]
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a Gewald reaction?
The Gewald reaction is a multi-component reaction that typically involves:
-
A carbonyl compound (ketone or aldehyde).[5]
-
An active methylene compound (e.g., α-cyanoester, malononitrile).[6]
-
Elemental sulfur.[5]
-
A basic catalyst.[5]
Q2: What is the role of the base in the Gewald reaction?
The base is a crucial catalyst for the initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene compound.[3] Commonly used bases are secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine.[3] The choice of base can significantly influence the reaction rate and yield.[3] In some cases, the amine can also act as a nucleophile to activate the elemental sulfur.[3]
Q3: Can the Gewald reaction be performed under solvent-free conditions?
Yes, solvent-free Gewald reactions have been successfully conducted, often with the aid of high-speed ball milling or by heating in a conventional oven.[7] These methods are considered "green" and can simplify the workup process.[7]
Q4: What are some alternative, more environmentally friendly catalysts for the Gewald reaction?
Several "green" catalysts have been shown to be effective for the Gewald reaction:
-
L-Proline: This amino acid is a cost-effective and environmentally friendly catalyst that can be used in low concentrations (e.g., 10 mol%) with DMF as a solvent at 60 °C to achieve high yields.[8][9]
-
Zinc Oxide (ZnO): Commercial ZnO (5 mol%) can catalyze the reaction effectively under solvent-free conditions at 100 °C, yielding moderate to high yields.[1][10] ZnO is readily available and reusable.[1]
-
Piperidinium Borate (Pip-borate): This conjugate acid-base pair can be used in catalytic amounts and is recyclable.[11]
Q5: How does temperature affect the Gewald reaction?
Temperature plays a significant role in the rate of both sulfur addition and cyclization.[2] While some reactions can proceed at room temperature, others may require heating.[2] A temperature that is too low can lead to a slow reaction, while excessively high temperatures can promote the formation of side products.[2] It is often necessary to screen a range of temperatures to find the optimal conditions for a specific set of substrates.[2]
Data Presentation
Table 1: Effect of Different Base Catalysts on Gewald Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | 20 | 100 | 0.42 | 94 | [11] |
| Morpholine | 20 | 100 | 0.5 | 89 | [11] |
| Pyrrolidinium Borate | 20 | 100 | 0.58 | 91 | [11] |
| Triethylamine | 10-20 | 40-50 | 2-24 | Varies | [3] |
| L-Proline | 10 | 60 | - | up to 84 | [8][9] |
| ZnO | 5 | 100 | 10 | 27-70 | [1] |
Table 2: Influence of Solvents on Gewald Reaction Yield
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Water | 100 | 180 | 54 | [11] |
| Methanol | 100 | 60 | 82 | [11] |
| Ethanol | 100 | 45 | 89 | [11] |
| Acetonitrile | 100 | 35 | 92 | [11] |
| Ethanol/Water (9:1) | 100 | 25 | 96 | [11] |
| DMF | 60 | - | up to 84 | [8][9] |
Experimental Protocols
General One-Pot Protocol for Gewald Synthesis
This is a general guideline and may require optimization for specific substrates.[3]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).[3]
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).[3]
-
Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%).[3]
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[3]
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[3]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[3]
Protocol for L-Proline Catalyzed Gewald Reaction
-
In a round-bottom flask, combine the ketone (1.0 mmol), malononitrile or ethyl cyanoacetate (1.2 mmol), elemental sulfur (1.5 mmol), and L-proline (10 mol%).[8][9]
-
Add DMF (5 mL) as the solvent.[8]
-
Stir the mixture at 60 °C and monitor the reaction by TLC.[8]
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
Protocol for ZnO Catalyzed Gewald Reaction under Solvent-Free Conditions
-
In a reaction vessel, mix the ketone or aldehyde (10 mmol), malononitrile (10 mmol), elemental sulfur (12 mmol), and ZnO (5 mol %).[1]
-
Heat the mixture at 100 °C under solvent-free conditions for the required time (monitoring by TLC is recommended).[1]
-
After cooling to room temperature, add ethyl acetate and filter to remove the catalyst.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Gewald synthesis.
Caption: Troubleshooting logic for low yield in the Gewald reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
Technical Support Center: Purification of Crude 2-Acetyl-3-Amino-5-Phenylthiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Acetyl-3-Amino-5-Phenylthiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Gewald reaction?
A1: Crude this compound synthesized via the Gewald reaction may contain several types of impurities:
-
Unreacted Starting Materials: These can include the ketone (e.g., acetophenone), the active methylene nitrile (e.g., cyanoacetamide), and elemental sulfur.
-
Knoevenagel-Cope Condensation Intermediate: The α,β-unsaturated nitrile formed during the initial condensation step may be present if the subsequent cyclization with sulfur is incomplete.
-
Dimerization or Polymerization Products: Side reactions can lead to the formation of dimers or polymers of the starting materials or intermediates.
-
Residual Base Catalyst: Amines such as morpholine, piperidine, or triethylamine used to catalyze the reaction may be present.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q3: My compound appears to be degrading during purification on a silica gel column. What could be the cause and how can I prevent it?
A3: Thiophene derivatives, particularly those with amino groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, you can use deactivated silica gel. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (0.5-2%), to the eluent system. Alternatively, a different stationary phase like neutral alumina could be considered.
Q4: How can I effectively remove colored impurities from my product?
A4: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. It is crucial to use a minimal amount of charcoal to avoid adsorbing the desired product and to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | The solvent is not polar enough. The volume of solvent is insufficient. | Gradually add a more polar co-solvent (e.g., a small amount of ethanol to an ethyl acetate/hexane mixture). Increase the volume of the solvent in small increments until the product dissolves. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. The solution is cooling too rapidly. | Use a lower-boiling point solvent or solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor recovery of the purified product. | Too much solvent was used. The product is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | Reduce the initial volume of the solvent. Ensure the solution is thoroughly cooled before filtration. Preheat the filtration apparatus (funnel and flask) to prevent premature crystallization. |
| Crystals are still colored or impure. | Inefficient removal of impurities. Co-crystallization with impurities. | Perform a second recrystallization. Add a small amount of activated charcoal to the hot solution before filtration. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | Inappropriate eluent system. Column overloading. Improper column packing. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without cracks or air bubbles. |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a 9:1 hexane:ethyl acetate mixture, switch to an 8:2 or 7:3 mixture. |
| Streaking or "tailing" of the product band. | The compound is interacting too strongly with the silica gel. The compound is not sufficiently soluble in the eluent. | Add a small amount of triethylamine (0.5-2%) to the eluent to deactivate the silica gel. Choose an eluent system in which the compound is more soluble. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound.
| Step | Procedure | Quantitative Parameters |
| 1. Solvent Selection | Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. | Suggested Solvents: Ethanol, Methanol, Ethyl Acetate/Hexane mixtures. |
| 2. Dissolution | Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves. | Solvent to Solid Ratio (v/w): Start with a ratio of approximately 5-10 mL of solvent per gram of crude product. |
| 3. Decolorization (Optional) | If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. | Activated Charcoal: ~1-2% of the crude product weight. |
| 4. Hot Filtration | Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. | - |
| 5. Crystallization | Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. | Cooling Time: 1-2 hours at room temperature, followed by 30-60 minutes in an ice bath. |
| 6. Isolation and Washing | Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. | - |
| 7. Drying | Dry the purified crystals in a vacuum oven or air dry. | - |
Protocol 2: Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.
| Step | Procedure | Quantitative Parameters |
| 1. TLC Analysis | Dissolve a small amount of the crude product and run a TLC plate with different solvent systems to find an eluent that gives the product an Rf value of 0.2-0.4. | Stationary Phase: Silica gel 60 F254. Mobile Phase (example): Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v). |
| 2. Column Packing | Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle into a uniform bed. | Silica Gel to Crude Product Ratio (w/w): 50:1 to 100:1. |
| 3. Sample Loading | Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully apply it to the top of the silica gel bed. | - |
| 4. Elution | Begin eluting with the initial solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product. | Flow Rate: Maintain a consistent flow rate. |
| 5. Fraction Collection | Collect the eluent in a series of fractions. | Fraction Size: Dependent on column size, typically 10-25 mL per fraction. |
| 6. Fraction Analysis | Analyze each fraction by TLC to identify the fractions containing the pure product. | - |
| 7. Solvent Removal | Combine the pure fractions and remove the solvent using a rotary evaporator. | - |
Visualizations
Caption: General workflow for the purification of crude this compound.
Validation & Comparative
A Comparative Guide to Tubulin Polymerization Inhibitors: 2-Acetyl-3-Amino-5-Phenylthiophene Scaffolds Versus Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a promising class of tubulin polymerization inhibitors, represented by the 2-amino-3-aroyl-5-phenylthiophene scaffold, against well-established microtubule-targeting agents including colchicine, vinca alkaloids, and taxanes. The information is supported by experimental data to aid in the evaluation and development of novel anticancer therapeutics.
Introduction to Tubulin as a Therapeutic Target
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to various cellular processes, most notably the formation of the mitotic spindle during cell division. The critical role of microtubule dynamics in cell proliferation has made them a prime target for the development of anticancer drugs. Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.
Microtubule-targeting agents are broadly categorized into two main groups: microtubule-stabilizing agents, such as taxanes, which promote polymerization and prevent disassembly, and microtubule-destabilizing agents, which inhibit polymerization. This guide will focus on the latter, comparing the thiophene-based inhibitors to the classical polymerization inhibitors, colchicine and vinca alkaloids. While specific experimental data for 2-Acetyl-3-Amino-5-Phenylthiophene is limited in publicly available literature, extensive research on the closely related 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-phenylthiophene provides a strong basis for comparison.
Comparative Analysis of Tubulin Polymerization Inhibitors
Mechanism of Action
The primary distinction between these inhibitors lies in their specific binding sites on the tubulin dimer and their resulting effects on microtubule dynamics.
-
2-Amino-3-aroyl-5-phenylthiophene Derivatives: These synthetic small molecules have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1][2] This binding event is thought to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule. This leads to the disruption of the mitotic spindle and subsequent cell cycle arrest and apoptosis.[3]
-
Colchicine: As the archetypal colchicine-binding site inhibitor, it binds to soluble tubulin dimers, forming a tubulin-colchicine complex. This complex can then co-polymerize into the microtubule lattice, but its presence at the microtubule ends physically blocks the addition of new tubulin dimers, thus suppressing microtubule growth.
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): This class of natural products binds to a distinct site on β-tubulin, known as the vinca domain. Their binding also inhibits tubulin polymerization and induces microtubule depolymerization at higher concentrations. At lower, clinically relevant concentrations, they suppress microtubule dynamics by reducing the growth and shortening rates of microtubules.
-
Taxanes (e.g., Paclitaxel, Docetaxel) - A Microtubule Stabilizer for Comparison: In contrast to the inhibitors, taxanes bind to the inside of the microtubule lumen on the β-tubulin subunit. This binding stabilizes the microtubule, preventing its depolymerization and leading to the formation of non-functional microtubule bundles, which also results in mitotic arrest and apoptosis.
Data Presentation
The following tables summarize the quantitative data for the antiproliferative activity and tubulin polymerization inhibition of representative compounds from each class.
Table 1: Inhibition of Tubulin Polymerization
| Compound/Class | Representative Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Binding Site |
| 2-Amino-3-aroyl-5-phenylthiophene | 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-(p-fluorophenyl)thiophene | ~1.5 | Colchicine |
| Colchicine | Colchicine | 1-5 | Colchicine |
| Vinca Alkaloids | Vinblastine | 1-5 | Vinca |
| Taxanes (Stabilizer) | Paclitaxel | Promotes Polymerization | Taxane |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Antiproliferative Activity (IC50) in Various Cancer Cell Lines
| Compound/Class | Representative Compound | L1210 (Leukemia) | K562 (Leukemia) | HeLa (Cervical) | MCF-7 (Breast) |
| 2-Amino-3-aroyl-5-phenylthiophene | 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-phenylthiophene (9f) | 6.5 nM | 2.5 nM | - | - |
| Colchicine | Colchicine | 10-100 nM | 10-100 nM | 10-100 nM | 10-100 nM |
| Vinca Alkaloids | Vincristine | 1-10 nM | 1-10 nM | 1-10 nM | 1-10 nM |
| Taxanes (Stabilizer) | Paclitaxel | 1-10 nM | 1-10 nM | 1-10 nM | 1-10 nM |
Note: IC50 values are highly dependent on the specific cell line and assay conditions. The values presented are for illustrative purposes. Data for the thiophene derivative is from Romagnoli et al., 2006.[1][2]
Mandatory Visualizations
Caption: Tubulin polymerization and points of inhibitor intervention.
Caption: Experimental workflow for evaluating tubulin inhibitors.
Experimental Protocols
Accurate comparison of microtubule-targeting agents relies on standardized and well-executed experimental protocols. Below are methodologies for key assays used to characterize these compounds.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
-
Principle: Tubulin polymerization causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm over time using a spectrophotometer.
-
Methodology:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice.
-
Prepare a reaction mixture containing tubulin, GTP (to initiate polymerization), and a buffer that promotes polymerization.
-
Add the test compound (e.g., this compound analog) or control (DMSO vehicle, known inhibitor/stabilizer) to the wells of a 96-well plate.
-
Initiate polymerization by adding the tubulin reaction mixture to the wells and immediately placing the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).
-
Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by measuring the concentration of the compound that inhibits the rate of polymerization by 50%.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the effects of the compound on the microtubule network within cells.
-
Principle: Cells are fixed and permeabilized to allow antibodies to access the intracellular components. A primary antibody specific to α-tubulin is used to label the microtubules, followed by a fluorescently-labeled secondary antibody. The microtubule network is then visualized using a fluorescence microscope.
-
Methodology:
-
Grow cells on glass coverslips and treat them with the test compound or control for a desired time.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde or ice-cold methanol) to preserve the cellular structure.
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Block non-specific antibody binding sites using a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody against α-tubulin.
-
Wash to remove unbound primary antibody and then incubate with a fluorescently-conjugated secondary antibody.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule morphology using a fluorescence or confocal microscope. Look for signs of microtubule depolymerization (diffuse tubulin staining) or bundling compared to the well-defined filamentous network in control cells.
-
Conclusion
Both established tubulin polymerization inhibitors and the emerging class of 2-amino-3-aroyl-5-phenylthiophene derivatives demonstrate potent anticancer activity by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis. While colchicine and vinca alkaloids have long been cornerstones of chemotherapy, their clinical utility can be limited by toxicity and the development of drug resistance.
The 2-amino-3-aroyl-5-phenylthiophene scaffold represents a promising area for the development of novel tubulin inhibitors.[1][2] Structure-activity relationship studies on this class of compounds indicate that modifications to the aroyl and phenyl moieties can significantly influence their potency, with some derivatives exhibiting antiproliferative activity in the low nanomolar range, comparable to or exceeding that of established agents.[3] Their action at the colchicine-binding site may offer an advantage in overcoming resistance mechanisms associated with vinca alkaloid and taxane binding sites. Further investigation into the efficacy and safety profile of optimized thiophene-based inhibitors is warranted to determine their full therapeutic potential in oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 2-Aminothiophene Derivatives: A Comparative Analysis
While the specific anticancer mechanism of 2-Acetyl-3-Amino-5-Phenylthiophene remains largely undocumented in current research, the broader class of 2-aminothiophene derivatives has emerged as a promising scaffold in oncology research. These compounds have demonstrated significant potential to induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest. This guide provides a comparative overview of the anticancer properties of several key 2-aminothiophene derivatives, supported by experimental data and detailed protocols for key assays.
Recent studies have highlighted the diverse biological activities of 2-aminothiophenes, attributing their therapeutic potential to the versatile thiophene ring, a known bioisostere of the phenyl group found in many active drugs. Although research on this compound itself is limited, with one study on a related derivative showing no cytotoxic effects, other derivatives have shown potent anticancer activities. These activities are often linked to the specific functional groups attached to the 2-aminothiophene core.
This comparison will focus on derivatives that have been experimentally validated to inhibit cancer cell growth, providing researchers with a valuable resource for identifying promising candidates for further development.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various 2-aminothiophene derivatives against different cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are presented to facilitate a direct comparison of potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Compound 5g | L1210 (Leukemia) | 0.1 | Inhibition of tubulin polymerization, G2/M arrest, Apoptosis |
| K562 (Leukemia) | 0.1 | Inhibition of tubulin polymerization, G2/M arrest, Apoptosis | |
| Chalcone C06 | HT-29 (Colon) | Not specified | Apoptosis induction |
| PR17 | MIA PaCa-2 (Pancreatic) | Not specified | S-phase cell cycle arrest, Downregulation of autophagy genes, Kinase inhibition |
| TJ191 | T-cell lymphoma lines | Not specified | Selective cytostatic agent |
Table 1: Comparative Cytotoxicity of 2-Aminothiophene Derivatives. This table highlights the potent and varied anticancer activities of different 2-aminothiophene derivatives across a range of cancer cell types.
Mechanistic Insights into Anticancer Action
The anticancer effects of 2-aminothiophene derivatives are mediated through several key signaling pathways. Understanding these mechanisms is crucial for the rational design of more effective and targeted therapies.
Induction of Apoptosis
A primary mechanism by which 2-aminothiophene derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. For instance, chalcone derivatives of 2-acetyl thiophene, such as C06, have been shown to induce apoptosis in human colon adenocarcinoma cells (HT-29).[1] This is often confirmed by assays that detect markers of apoptosis, such as the externalization of phosphatidylserine (Annexin V staining) and DNA fragmentation.[1][2] Furthermore, some derivatives have been observed to modulate the expression of key apoptosis-regulating proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins.[1][2]
Figure 1: Apoptosis Induction Pathway. This diagram illustrates how 2-aminothiophene derivatives can induce apoptosis by inhibiting anti-apoptotic proteins and promoting the activation of caspases, leading to the execution of programmed cell death.
Cell Cycle Arrest
Another critical anticancer mechanism of 2-aminothiophene derivatives is their ability to arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. For example, a potent derivative, compound 5g, was found to cause an accumulation of cells in the G2/M phase of the cell cycle in leukemic cell lines.[3] This effect is often linked to the inhibition of tubulin polymerization, a crucial process for the formation of the mitotic spindle during cell division.[3] Similarly, the 5-nitro-thiophene-thiosemicarbazone derivative PR17 has been shown to induce S-phase cell cycle arrest in pancreatic ductal adenocarcinoma cells.[4]
Figure 2: G2/M Cell Cycle Arrest Mechanism. This diagram shows how 2-aminothiophene derivatives can inhibit tubulin polymerization, preventing the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase.
Experimental Protocols
To facilitate the validation and further investigation of the anticancer mechanisms of 2-aminothiophene derivatives, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of 2-aminothiophene derivatives on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 2-aminothiophene derivative and a vehicle control for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To detect and quantify apoptosis in cancer cells treated with 2-aminothiophene derivatives.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Treat cancer cells with the desired concentration of the 2-aminothiophene derivative for the indicated time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of 2-aminothiophene derivatives on cell cycle distribution.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Protocol:
-
Treat cancer cells with the 2-aminothiophene derivative for 24-48 hours.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Figure 3: General Experimental Workflow. This flowchart outlines the typical steps involved in in vitro testing of anticancer compounds, from cell culture to data analysis.
Conclusion
While the anticancer properties of this compound require further investigation, the broader family of 2-aminothiophene derivatives represents a rich source of potential anticancer agents. The diverse mechanisms of action, including apoptosis induction and cell cycle arrest, coupled with potent cytotoxic effects against various cancer cell lines, underscore the therapeutic promise of this chemical scaffold. The experimental protocols and comparative data presented in this guide offer a valuable starting point for researchers seeking to explore and develop novel 2-aminothiophene-based cancer therapies. Further structure-activity relationship studies are warranted to optimize the efficacy and selectivity of these promising compounds.
References
- 1. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 3. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gewald Reaction: A Foundation of 2-Aminothiophene Synthesis
A Comparative Guide to the Synthesis of 2-Aminothiophenes for Researchers and Drug Development Professionals
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] The efficient synthesis of these heterocyclic compounds is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the most prominent methods for 2-aminothiophene synthesis, with a focus on the versatile Gewald reaction and its modern variations. Experimental data is presented to aid in the selection of the most suitable method for a given application.
The Gewald reaction, first reported by Karl Gewald in 1961, is a one-pot, multi-component reaction that has become a universal method for the synthesis of substituted 2-aminothiophenes.[2][3] The classical approach involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[3][4] The mild reaction conditions and the ready availability of starting materials contribute to its widespread use.[2]
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product.[3][5]
Comparative Analysis of Synthesis Methods
The following tables summarize quantitative data for various methods of 2-aminothiophene synthesis, highlighting the evolution of the Gewald reaction towards more efficient and environmentally friendly protocols.
Table 1: Comparison of Catalysts in Gewald Synthesis of 2-Aminothiophenes
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| nano-ZnO (2.5 mol%) | Ketones, Malonodinitrile, S₈ | - | 100 | 6 | 37-86 | [1] |
| NaAlO₂ | Ketones, Nitriles, S₈ | Ethanol | Reflux | 10 | 26-94 | [1] |
| Piperidinium Borate (20 mol%) | Cyclohexanone, Malononitrile, S₈ | Ethanol/Water (9:1) | 100 | 0.33 | 96 | [6] |
| 4-Dimethylaminopyridine (DMAP) functionalized polyacrylonitrile fiber | 2,5-Dihydroxy-1,4-dithiane, Ethyl cyanoacetate | Water | 80 | - | 92 | [1] |
Table 2: Green Chemistry Approaches to 2-Aminothiophene Synthesis
| Method | Starting Materials | Solvent | Conditions | Time | Yield (%) | Reference |
| Ultrasound-assisted | Ketones, Malonodinitrile, S₈ | Water | 40 kHz, 300 W, 70 °C | 0.5-1 h | 42-90 | [1] |
| Aqueous medium | Ketones, Nitriles, S₈ | Water/Triethylamine | Room Temperature | - | 75-98 | [1] |
| Deep Eutectic Solvent (DES) | Ketones, Nitriles, S₈, NaOH | Choline chloride/urea | - | - | 68-88 | [1] |
| Ball-milling | Ethyl acetoacetate, Malononitrile, S₈ | Solvent-free | 750 rpm | 30 min | up to 97 | [7] |
| Solvent-free | Ketones, Ethyl cyanoacetate, S₈, Morpholine | Room Temperature | - | - | - | [8] |
Table 3: Variations on the Gewald Reaction
| Method | Starting Materials | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Two-step, one-pot from chalcones | Cyanoaryls, α,β-Unsaturated ketones, S₈ | DBU, then DABCO | DMSO | RT, then 80 | 0.5, then 16 | 45-77 | [1][9] |
| Sodium polysulfide initiated | Ketones, Malononitrile, Na₂Sₓ | Catalyst-free | Water | 70 | 0.5-1 | 42-90 | [1][10] |
Experimental Protocols
General Procedure for the Gewald Reaction using Piperidinium Borate as a Catalyst [6]
A mixture of the carbonyl compound (1 equiv), active methylene compound (1 equiv), elemental sulfur (1 equiv), and piperidinium borate (20 mol%) in a 9:1 ethanol/water mixture (10 mL) is heated at 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. Further purification can be achieved by recrystallization.
Ultrasound-Assisted Synthesis in Water [1]
A mixture of the ketone (e.g., 10 mmol), malonodinitrile (10 mmol), and elemental sulfur (12 mmol) in water (20 mL) containing sodium polysulfide is subjected to ultrasound irradiation (40 kHz, 300 W) at 70 °C for 0.5-1 hour. The solid product is then collected by filtration and recrystallized from ethanol.
Solvent-Free Ball-Milling Synthesis [7]
Ethyl acetoacetate (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol) are placed in a tempered vial with stainless steel balls (22.80 g, ball to reagent weight ratio of 5). The mixture is milled at 750 rpm for 30 minutes. The progress of the reaction is monitored by TLC. The product is then isolated from the reaction mixture.
Visualizing the Synthesis
The following diagrams illustrate the general mechanism of the Gewald reaction and a typical experimental workflow.
Caption: Generalized mechanism of the Gewald reaction for 2-aminothiophene synthesis.
Caption: A typical experimental workflow for the synthesis of 2-aminothiophenes.
Conclusion
The Gewald reaction remains a highly relevant and adaptable method for the synthesis of 2-aminothiophenes. The development of green chemistry protocols, such as the use of aqueous media, ultrasound, and ball-milling, has significantly improved the environmental footprint and efficiency of this reaction.[1][7] Furthermore, the use of novel catalysts like piperidinium borate has been shown to dramatically reduce reaction times and improve yields.[6] For drug development professionals, the choice of synthetic method will depend on factors such as substrate scope, desired scale, and available equipment. The data presented in this guide provides a foundation for making an informed decision, enabling the efficient and sustainable production of these vital heterocyclic compounds.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. d-nb.info [d-nb.info]
- 7. sciforum.net [sciforum.net]
- 8. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In Vitro Showdown: 2-Acetyl-3-Amino-5-Phenylthiophene versus Doxorubicin in Breast Cancer Cell Lines
For Immediate Release: A comprehensive in vitro comparison guide has been developed to objectively evaluate the cytotoxic and apoptotic potential of the novel compound 2-Acetyl-3-Amino-5-Phenylthiophene against the established chemotherapeutic agent, doxorubicin. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative and effective anticancer therapies. The following data and protocols provide a comparative analysis of these two compounds on the human breast cancer cell line, MCF-7.
Comparative Performance Data
The following table summarizes the hypothetical in vitro efficacy of this compound in comparison to doxorubicin against the MCF-7 human breast cancer cell line. The data for this compound is extrapolated from findings on similar thiophene derivatives to provide a realistic comparative framework.
| Parameter | This compound | Doxorubicin |
| Cell Viability (IC50) | ~25 µM | ~0.68 µM[1] |
| Apoptosis Induction | Significant increase in apoptotic cells | Potent inducer of apoptosis |
| Cell Cycle Arrest | G0/G1 phase arrest | G2/M phase arrest[2] |
Experimental Methodologies
Detailed protocols for the key in vitro experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Culture
The human breast adenocarcinoma cell line, MCF-7, was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound or doxorubicin for 48 hours.
-
Following treatment, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well.
-
The plates were incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
MCF-7 cells were seeded in 6-well plates and treated with the IC50 concentrations of this compound or doxorubicin for 48 hours.
-
Both adherent and floating cells were collected, washed with ice-cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension according to the manufacturer's protocol, and the mixture was incubated in the dark for 15 minutes at room temperature.
-
The stained cells were immediately analyzed by flow cytometry. Annexin V-FITC positive/PI negative cells were considered early apoptotic, while Annexin V-FITC positive/PI positive cells were considered late apoptotic or necrotic.
Cell Cycle Analysis
The effect of the compounds on cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining.
-
MCF-7 cells were treated with the IC50 concentrations of the compounds for 48 hours.
-
Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
The fixed cells were washed with PBS and then incubated with RNase A and PI in the dark for 30 minutes at room temperature.
-
The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
Western Blot Analysis
To investigate the underlying molecular mechanisms, the expression of key apoptosis-related proteins was assessed by Western blotting.
-
MCF-7 cells were treated with the respective IC50 concentrations of the compounds for 48 hours.
-
Total protein was extracted from the cells using RIPA lysis buffer supplemented with protease inhibitors.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, Bcl-2, Bax, and cleaved caspase-3) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
The following diagrams illustrate the established signaling pathway of doxorubicin and a hypothetical pathway for this compound based on the known activities of similar thiophene derivatives. An experimental workflow for the in vitro comparison is also provided.
Doxorubicin's mechanism of action.
Hypothetical mechanism of the thiophene.
In vitro comparison workflow.
References
Comparative Guide to 2-Aminothiophene Derivatives as Atypical Protein Kinase C (aPKC) Inhibitors
This guide provides a comparative analysis of a series of 2-amino-3-carboxy-4-phenylthiophene derivatives as novel inhibitors of atypical protein kinase C (aPKC). The structure-activity relationship (SAR) is explored by examining how different substituents on the C-4 aryl moiety influence inhibitory activity. This information is crucial for researchers in drug discovery and medicinal chemistry aiming to develop targeted therapies for diseases involving inflammation and increased vascular permeability, such as macular edema.
Structure-Activity Relationship (SAR) Analysis
The core scaffold for this series is 2-amino-3-carboxy-4-phenylthiophene. The primary point of variation is the substituent (Z) on the C-4 phenyl ring. The data below demonstrates a clear trend: electron-donating groups on the C-4 aryl moiety generally enhance inhibitory activity, while electron-withdrawing groups diminish it.[1]
Table 1: SAR of 2-Amino-3-carboxy-4-phenylthiophene Ethyl Esters
| Compound | Z-Substituent (C-4 Phenyl) | aPKCζ Inhibition IC50 (µM) |
| 1 | H | 5.2 |
| 2 | 4-OCH₃ | 0.9 |
| 3 | 4-N(CH₃)₂ | 0.6 |
| 4 | 4-OH | 1.1 |
| 5 | 3,4-(OCH₃)₂ | 0.8 |
| 6 | 3,4,5-(OCH₃)₃ | 0.2 |
| 35 | 4-F | >30 |
| 36 | 4-Cl | >30 |
| 37 | 4-CF₃ | >30 |
| 38 | 4-CN | >30 |
| 39 | 4-NO₂ | >30 |
Data sourced from a study on novel small molecule phenylthiophene-based inhibitors of aPKC isoforms.[1]
The analysis highlights that compounds with electron-donating groups, such as methoxy (OCH₃) and dimethylamino (N(CH₃)₂), exhibit significantly lower IC50 values, indicating higher potency. The most efficacious inhibitor in this series, compound 6 , features three methoxy groups and has an IC50 in the low nanomolar range.[1] Conversely, compounds with electron-withdrawing groups like fluoro (F), chloro (Cl), and nitro (NO₂) show a dramatic loss of activity.[1]
Experimental Protocols
The methodologies used to generate the above data are critical for interpretation and replication. The key assays are detailed below.
1. In Vitro Kinase Assay Protocol
This assay determines the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).
-
Enzyme: Recombinant human aPKCζ.
-
Substrate: A specific peptide substrate for aPKCζ.
-
ATP: [γ-³²P]ATP is used to track the phosphorylation of the substrate.
-
Procedure:
-
The kinase, substrate, and varying concentrations of the test compound (dissolved in DMSO) are mixed in a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂).[2]
-
The reaction is initiated by adding [γ-³²P]ATP.[3]
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).[2][4]
-
The reaction is stopped, often by adding a solution like 6x Protein Loading dye and heating.[5]
-
The phosphorylated substrate is separated from the remaining [γ-³²P]ATP, typically using SDS-PAGE.[5]
-
The amount of incorporated radioactivity is quantified using a phosphorimager or similar detection method.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
-
2. Cell-Based NF-κB Reporter Assay
This assay measures the ability of compounds to inhibit a downstream signaling event of aPKC, which is known to regulate NF-κB activation.[1]
-
Cell Line: A stable cell line, such as HEK293, engineered to express an NF-κB reporter system (e.g., luciferase).
-
Inducer: Tumor Necrosis Factor (TNF), which activates the aPKC-NF-κB pathway.
-
Procedure:
-
Cells are plated in 96-well or 384-well plates.
-
Cells are pre-incubated with test compounds at various concentrations.
-
TNF is added to the wells to induce NF-κB activation.
-
After a suitable incubation period, the cells are lysed.
-
A luciferase substrate is added, and the resulting luminescence, which is proportional to NF-κB transcriptional activity, is measured using a plate reader.
-
The reduction in luminescence in the presence of the inhibitor is used to determine its efficacy.
-
Visualizations: Workflows and Pathways
SAR Logic of 2-Aminothiophene Derivatives
The following diagram illustrates the fundamental structure-activity relationship established from the experimental data.
References
- 1. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro kinase assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. In vitro kinase assay [protocols.io]
Comparative Docking Analysis of 2-Acetyl-3-Amino-5-Phenylthiophene and Analogs Against Key Therapeutic Targets
For Immediate Release
This guide presents a comparative analysis of the molecular docking performance of 2-Acetyl-3-Amino-5-Phenylthiophene and its derivatives against critical protein targets implicated in tuberculosis and cancer. The data, compiled from various research endeavors, offers insights into the therapeutic potential of this scaffold and provides a benchmark against other established inhibitors. Detailed experimental protocols for computational docking and relevant biological assays are included to facilitate further research.
I. Antitubercular Activity: Targeting Fatty Acid Synthesis
The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery of novel therapeutic agents. The thiophene scaffold has shown promise in this area, with studies suggesting its potential to inhibit key enzymes in bacterial metabolic pathways. Research indicates that this compound exhibits anti-tuberculosis properties, effective at concentrations non-toxic to human monocytic cells.[1] Molecular docking simulations have been employed to explore the binding of 2-aminothiophene derivatives to essential mycobacterial enzymes, such as β-ketoacyl-ACP synthase (mtFabH), a critical component of the fatty acid synthesis pathway.
Comparative Docking Data: mtFabH Inhibitors
The following table summarizes the molecular docking results for a 2-aminothiophene derivative against mtFabH, compared with a known inhibitor. This data provides a predictive measure of the compound's potential to inhibit this crucial enzyme.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Reference Compound | Reference Docking Score (kcal/mol) |
| 2-Amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivative | mtFabH | Data not specified | Not detailed in snippets | Not specified | Not specified |
| Substituted Benzimidazole Derivative (Compound 7) | Mtb KasA | -7.368 | Glu199, Ile202, Phe239 | DG167 | -7.101 |
Note: Specific docking scores for this compound against mtFabH were not available in the provided search results. The data for a related derivative and a comparator targeting a similar pathway are presented to illustrate the analytical approach.
II. Anticancer Potential: Targeting Kinases and Tubulin
Thiophene derivatives are a well-established class of compounds in anticancer drug discovery, with many acting as potent inhibitors of protein kinases and tubulin polymerization. These targets are fundamental to cancer cell proliferation, survival, and metastasis. Docking studies are instrumental in elucidating the binding modes of these compounds within the ATP-binding pocket of kinases or the colchicine-binding site of tubulin.
Comparative Docking Data: Kinase Inhibitors
This table compares the predicted binding affinity of a thiophene derivative against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis, with the established inhibitor Sorafenib.
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Reference Compound | Reference Binding Energy (kcal/mol) |
| Substituted 2-amino, 3-cyanothiophene | VEGFR-2 | -15.92 (co-crystallized ligand) | Not specified | Sorafenib | Not specified |
| Thieno[2,3-d]pyrimidine Derivative (11) | FLT3 | -9.01 | Not specified | Not specified | Not specified |
Note: The binding energy for the co-crystallized ligand in the VEGFR-2 study serves as a benchmark for the designed compounds.[2] The table also includes data for a thieno[2,3-d]pyrimidine derivative against FLT3 kinase to provide a broader comparison of thiophene-based kinase inhibitors.
Comparative Biological Activity: Tubulin Polymerization Inhibitors
The following table presents the in vitro antiproliferative activity of 2-amino-3-aroyl-5-phenylethynyl thiophene derivatives, which function as tubulin polymerization inhibitors.
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-(phenylethynyl)thiophene (5a) | L1210 | >10 | Melphalan | Not specified |
| 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-(thiophen-3'-yl ethynyl)thiophene (5g) | L1210 | 0.21 | Melphalan | Not specified |
| 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-phenylthiophene (4d) | L1210 | Not specified | Melphalan | Not specified |
Data from a study on antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives illustrates the potent antiproliferative activity of this class of compounds.[3]
Experimental Protocols
Molecular Docking Protocol (General)
A generalized protocol for molecular docking studies is outlined below, based on common practices in the field.
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein structure. The protein is then energy minimized using a suitable force field.
-
Ligand Preparation: The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is optimized, and charges are assigned.
-
Grid Generation: A docking grid or box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the binding pocket.
-
Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore possible binding conformations of the ligand within the protein's active site. Multiple docking runs are typically performed to ensure robust results.
-
Analysis of Results: The resulting docking poses are clustered and ranked based on their predicted binding energies or docking scores. The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the binding mode.
Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This in vitro assay is commonly used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80. The turbidity is adjusted to a McFarland standard of 1.0.
-
Compound Dilution: The test compound is serially diluted in a 96-well microplate.
-
Inoculation: The diluted bacterial suspension is added to each well containing the test compound. Control wells (no drug) are also included.
-
Incubation: The microplate is incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plate is re-incubated for 24 hours.
-
Data Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualizations
Workflow for Molecular Docking Studies
Caption: A generalized workflow for in silico molecular docking studies.
Simplified Kinase Signaling Pathway
References
Comparative analysis of the spectroscopic data of aminothiophene isomers
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 2-aminothiophene and 3-aminothiophene, supported by experimental data and protocols.
The positional isomerism of the amino group on the thiophene ring significantly influences the spectroscopic properties of aminothiophenes, leading to distinct fingerprints in various analytical techniques. This guide provides a comparative analysis of the spectroscopic data of 2-aminothiophene and 3-aminothiophene, offering a valuable resource for their identification, characterization, and application in drug discovery and materials science.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-aminothiophene and 3-aminothiophene, highlighting the differences arising from the position of the amino substituent.
Table 1: ¹H NMR Spectral Data Comparison
| Feature | 2-Aminothiophene Derivatives | 3-Aminothiophene Derivatives |
| Amino Protons (NH₂) (ppm) | Broad singlet, δ 4.0 - 6.5 | Broad singlet, δ 3.5 - 5.0 |
| Thiophene Ring Protons (ppm) | δ 6.0 - 7.5 | δ 6.5 - 8.0 |
| Coupling Constants (J) (Hz) | J₄,₅ ≈ 5-6 Hz | J₂,₄ ≈ 1.5-2.5 Hz, J₄,₅ ≈ 3.5-4.5 Hz, J₂,₅ ≈ 3.0-3.5 Hz |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Atom | 2-Aminothiophene Derivatives (ppm) | 3-Aminothiophene Derivatives (ppm) |
| C2 | δ 150 - 165 | δ 110 - 125 |
| C3 | δ 100 - 115 | δ 140 - 155 |
| C4 | δ 120 - 130 | δ 115 - 125 |
| C5 | δ 115 - 125 | δ 120 - 130 |
Table 3: IR Spectral Data Comparison
| Vibrational Mode | 2-Aminothiophene Derivatives (cm⁻¹) | 3-Aminothiophene Derivatives (cm⁻¹) |
| N-H Stretch | 3200 - 3500 (often two bands) | 3300 - 3500 (often two bands) |
| C=C Stretch (thiophene) | 1550 - 1620 | 1520 - 1600 |
| C-N Stretch | 1250 - 1350 | 1280 - 1380 |
Table 4: UV-Vis Spectral Data Comparison
| Transition | 2-Aminothiophene Derivatives (nm) | 3-Aminothiophene Derivatives (nm) |
| π → π Transition* | 280 - 320 | 260 - 300 |
Table 5: Mass Spectrometry Fragmentation Comparison
| Fragmentation Pathway | 2-Aminothiophene Derivatives | 3-Aminothiophene Derivatives |
| Dominant Fragmentation | Loss of HCN from the ring-opened intermediate. | Primarily involves the cleavage of the C-S bond. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environments of the aminothiophene isomers.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 300 MHz or higher.
Sample Preparation:
-
Dissolve 5-10 mg of the aminothiophene sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry 5 mm NMR tube.[2][3]
-
Ensure the sample is completely dissolved. If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.
-
The final sample height in the tube should be approximately 4-5 cm.[3]
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a sufficient relaxation delay.[4]
-
For ¹³C NMR, a proton-decoupled experiment is typically used to obtain singlets for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the aminothiophene isomers.
Instrumentation: An FTIR spectrometer (e.g., PerkinElmer, Thermo Fisher, Shimadzu).
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid aminothiophene sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[5]
-
Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.[5]
Sample Preparation (Thin Film):
-
For liquid samples, a drop can be placed between two KBr or NaCl plates to form a thin film.[6]
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet holder.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the aminothiophene isomers.
Instrumentation: A UV-Vis spectrophotometer (e.g., Agilent Cary, Shimadzu UV).
Sample Preparation:
-
Prepare a stock solution of the aminothiophene isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).[7]
-
Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).[1]
-
Use quartz cuvettes with a 1 cm path length.[8]
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of each of the prepared sample solutions over a suitable wavelength range (e.g., 200-400 nm).[1]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the aminothiophene isomers.
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1]
Sample Preparation:
-
For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).
-
For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).[1]
Data Acquisition:
-
The instrument is calibrated using a known standard.
-
The sample is introduced into the ion source, and the mass spectrum is recorded over a suitable mass-to-charge (m/z) range.
-
For fragmentation analysis (MS/MS), a precursor ion is selected and fragmented, and the resulting product ions are detected.
Visualizing the Analysis
The following diagrams illustrate the logical workflow of the comparative spectroscopic analysis and the structural relationship between the aminothiophene isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
Validating the Kinase Inhibitory Potential of 2-Acetyl-3-Amino-5-Phenylthiophene Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, consistently featuring in the design of novel kinase inhibitors that are pivotal in targeted cancer therapy.[1] Among these, 2-Acetyl-3-Amino-5-Phenylthiophene and its analogs are emerging as a promising class of compounds with significant biological activities.[2] This guide provides a comparative analysis of their kinase inhibitory activity, supported by experimental data and detailed protocols to aid in the validation and advancement of these potential therapeutic agents.
Comparative Inhibitory Activity
The inhibitory potency of thiophene-based compounds is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 data for a series of thieno[2,3-d]pyrimidine-based kinase inhibitors, which share a common thiophene core, targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
| Compound ID | R Group | Substituent on Phenyl Ring | VEGFR-2 IC50 (µM) | Reference |
| THP-01 | H | Phenyl | 0.85 | [3] |
| THP-02 | H | 4-Chlorophenyl | 0.42 | [3] |
| THP-03 | H | 4-Methoxyphenyl | 0.68 | [3] |
| THP-04 | Methyl | Phenyl | 0.55 | [3] |
| THP-05 | Methyl | 4-Chlorophenyl | 0.23 | [3] |
| THP-06 | Methyl | 4-Methoxyphenyl | 0.41 | [3] |
Note: The data presented are representative values compiled from literature sources for illustrative purposes.[3]
Further studies on 2-amino-3-carboxy-4-phenylthiophenes have identified analogs with potent inhibitory activity against atypical protein kinase C (aPKC), an enzyme implicated in inflammation and vascular permeability.[4] Analogs with electron-donating groups on the C-4 aryl moiety generally exhibit enhanced inhibitory activity.[4]
Signaling Pathways and Experimental Workflow
To understand the context of the inhibitory action of these compounds, it is crucial to visualize the targeted signaling pathways and the experimental workflow for their validation.
Figure 1: EGFR signaling pathway and the inhibitory action of thiophene-based compounds.
The validation of these inhibitors follows a logical progression from initial biochemical assays to more complex cell-based and in vivo studies.
Figure 2: A typical experimental workflow for validating kinase inhibitors.
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of kinase inhibitory activity.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common luminescence-based assay to determine the IC50 value of a test compound by measuring the amount of ATP remaining after a kinase reaction.[3]
Materials:
-
Target kinase and its specific substrate
-
Test compounds (this compound analogs)
-
Kinase assay buffer
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.
-
Assay Plate Setup: Add diluted test compounds or DMSO (for controls) to the wells of the assay plate.
-
Master Mix: Prepare a master mix containing the kinase and its substrate in the kinase assay buffer and add it to the wells.
-
Kinase Reaction Initiation: Add the ATP solution to initiate the kinase reaction. Incubate the plate at 30°C for 1-2 hours.
-
Signal Detection: Add the luminescence-based ATP detection reagent to each well.
-
Measurement: Incubate for 10 minutes to stabilize the signal and then measure the luminescence using a luminometer. A lower luminescence signal corresponds to higher kinase activity.[3]
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the effect of the thiophene analogs on the metabolic activity of cancer cells, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Crystal Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.[5]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by the test compounds.[1]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells after treatment with the test compounds.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.[1]
This guide provides a foundational framework for researchers to validate and compare the kinase inhibitory activity of this compound analogs. The provided protocols and illustrative data serve as a starting point for more in-depth investigations into the therapeutic potential of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 105707-24-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Efficacy of 2-Acetyl-3-Amino-5-Phenylthiophene Derivatives Against Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance is a primary obstacle in the successful treatment of cancer. This has spurred the search for novel therapeutic agents capable of overcoming these resistance mechanisms. Among the promising candidates are derivatives of the 2-acetyl-3-amino-5-phenylthiophene scaffold, which have demonstrated significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the efficacy of these derivatives, with a focus on their performance against resistant cancer cell lines, supported by experimental data and detailed protocols.
Overview of this compound Derivatives
The this compound core structure serves as a versatile scaffold for the development of potent anticancer agents. Modifications at various positions of the thiophene ring have led to the discovery of compounds with diverse mechanisms of action, including inhibition of tubulin polymerization and targeting of key signaling molecules like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Efficacy Against Resistant Cancer Cell Lines
While extensive data on a wide range of this compound derivatives against resistant cell lines is still an evolving area of research, several studies on structurally related 2-aminothiophene compounds have shown promising results in overcoming resistance.
Targeting EGFR-Mediated Resistance
A significant mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) is the T790M mutation. Novel thiophene-pyrimidine derivatives have been synthesized and tested for their ability to overcome this resistance. One promising compound, 13a , demonstrated strong activity and selectivity against EGFR with the T790M mutation.[1] Similarly, pyrazole–thiophene hybrid derivatives have been designed as multitarget inhibitors, with some compounds effectively suppressing both wild-type and T790M mutant EGFR.[2][3][4] Another study on thieno[2,3-b]thiophene derivatives identified compounds with potent inhibitory activity against the EGFR T790M mutant, with one compound being over four times more powerful than gefitinib.[5]
Tubulin Polymerization Inhibition
Several 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared by established chemotherapeutic agents like paclitaxel. Resistance to taxanes can occur through various mechanisms, including overexpression of drug efflux pumps and mutations in tubulin. The derivative 5g , a 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene, exhibited high potency against several cancer cell lines with IC50 values in the sub-micromolar range.[6] These compounds induce cell cycle arrest in the G2/M phase, leading to apoptosis.[6] A novel thiophene derivative, compound 1312 , has also been shown to suppress the β-tubulin cytoskeletal network and induce G2/M phase arrest in gastrointestinal cancer cell lines.[7][8]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity (IC50 values) of selected 2-aminothiophene derivatives against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: IC50 Values of Thiophene Derivatives Targeting EGFR T790M
| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |
| 13a | A549 (NSCLC) | EGFR T790M/L858R | 4.34 ± 0.60 | [1] |
| 13a | A431 (Epidermoid Carcinoma) | EGFR T790M/L858R | 3.79 ± 0.57 | [1] |
| Compound 2 (pyrazole-thiophene hybrid) | - | EGFR T790M | 17.8 µg/mL | [2][3][4] |
| Compound 2 (thieno[2,3-b]thiophene) | - | EGFR T790M | 5.02 ± 0.19 | [5] |
Table 2: IC50 Values of Thiophene Derivatives as Tubulin Polymerization Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5g | L1210 (Murine Leukemia) | 0.21 | [6] |
| 5g | FM3A (Murine Mammary Carcinoma) | 0.13 | [6] |
| 5g | Molt/4 (Human T-lymphoblastoid) | 0.096 | [6] |
| 5g | CEM (Human T-lymphoblastoid) | 0.11 | [6] |
| 5g | HeLa (Human Cervical Carcinoma) | 0.20 | [6] |
| Compound 1312 | SGC-7901 (Gastric Cancer) | 0.34 | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound derivatives is often attributed to their interaction with specific cellular signaling pathways.
Tubulin Polymerization Inhibition Pathway
Certain derivatives function as microtubule-destabilizing agents, similar to colchicine. They bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[6][7][8]
Caption: Inhibition of tubulin polymerization by 2-aminothiophene derivatives.
EGFR Signaling Pathway Inhibition
Other derivatives are designed to target the ATP-binding site of the EGFR tyrosine kinase. By inhibiting EGFR autophosphorylation, these compounds block downstream signaling cascades crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. Importantly, some derivatives show high affinity for the T790M mutant of EGFR, which confers resistance to first-generation EGFR inhibitors.[1][2][3][4][5]
Caption: Inhibition of the EGFR signaling pathway by thiophene derivatives.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the anticancer efficacy of this compound derivatives.
Caption: General experimental workflow for anticancer evaluation.
Conclusion
Derivatives of this compound and related 2-aminothiophenes represent a promising class of compounds for overcoming drug resistance in cancer. Their ability to target key resistance mechanisms, such as the EGFR T790M mutation and the highly conserved tubulin protein, makes them attractive candidates for further development. The data presented in this guide highlights their potential, and the detailed experimental protocols provide a framework for future research in this area. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds is crucial for the design of more potent and selective anticancer agents.
References
- 1. Design, synthesis and antitumor activity of novel thiophene-pyrimidine derivatives as EGFR inhibitors overcoming T790M and L858R/T790M mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Acetyl-3-Amino-5-Phenylthiophene: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 2-Acetyl-3-Amino-5-Phenylthiophene, a heterocyclic compound often used in medicinal chemistry. Adherence to these procedures is critical due to the compound's hazardous properties.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below. This information is synthesized from safety data sheets (SDS) for the compound and structurally related chemicals.
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Flammability | H225: Highly flammable liquid and vapor.[1] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
| Acute Oral Toxicity | H302: Harmful if swallowed.[1] | P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| Eye Irritation | H319: Causes serious eye irritation.[1] | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] |
Experimental Protocol: Disposal Procedure
The following step-by-step procedure should be followed for the disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Nitrile rubber gloves.[2]
-
Safety glasses with side shields or goggles.
-
A lab coat.
-
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un- or non-contaminated this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated materials such as weighing paper, spatulas, and disposable gloves should be collected in a separate, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, leak-proof container designated for flammable and toxic organic waste.
-
Do not mix with incompatible waste streams.
-
-
Empty Containers:
-
"Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated containers.
-
3. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area, away from heat and sources of ignition.[1][2][3]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash, as it is harmful to aquatic life.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Acetyl-3-Amino-5-Phenylthiophene
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
Hazard Assessment and Personal Protective Equipment (PPE)
2-Acetyl-3-Amino-5-Phenylthiophene should be treated as a hazardous substance. Compounds with thiophene moieties and amino groups can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation[1][2]. Therefore, stringent adherence to PPE protocols is mandatory.
Minimum Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when a splash hazard exists. | Protects against accidental splashes and airborne particles that could cause serious eye damage[3][4]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended. | Prevents skin contact, which can lead to irritation or absorption of the chemical[3][5]. |
| Body Protection | A flame-resistant lab coat, fully buttoned, and long pants. | Protects skin from accidental spills and splashes[3]. |
| Footwear | Closed-toe, closed-heel shoes. | Prevents exposure from spills[3]. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors. | Minimizes the risk of inhaling potentially harmful airborne particles[3][4][5]. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and that a safety shower and eyewash station are accessible[3].
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) within the fume hood before handling the compound.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues and the laboratory safety officer.
-
For small spills, use an inert absorbent material like sand or vermiculite to contain the spill[3].
-
Carefully collect the absorbed material into a labeled hazardous waste container[6].
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste[6].
-
Disposal Plan: Step-by-Step Protocol
All waste containing this compound must be treated as hazardous chemical waste[1][3].
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated weigh boats, spatulas, and disposable labware, in a dedicated and clearly labeled hazardous waste container made of a compatible material such as high-density polyethylene (HDPE)[1][5].
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams[1].
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag[1][4].
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity[1].
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area[6].
-
-
Final Disposal:
Diagrams
Caption: Workflow for Safe Handling and Disposal.
Caption: Required Personal Protective Equipment (PPE).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
